GSI-18
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C17H19NO2S2 |
|---|---|
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
N-[(1S,10R)-13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C17H19NO2S2/c19-22(20,16-6-3-9-21-16)18-17-14-7-8-15(17)11-13-5-2-1-4-12(13)10-14/h1-6,9,14-15,17-18H,7-8,10-11H2/t14-,15+,17? |
Clé InChI |
IFPBWXNUXWIDSN-FKEKPDDDSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Gamma-Secretase Inhibitors
A Note on Terminology: Initial searches for "GSI-18" did not yield information on a gamma-secretase inhibitor. The term "this compound" predominantly refers to a model of a screening audiometer.[1][2][3][4][5][6][7][8][9][10][11] It is possible that "this compound" is a lesser-known or internal designation for a gamma-secretase inhibitor. This guide will provide a comprehensive overview of gamma-secretase inhibitors as a class, with a focus on their core mechanisms and the methodologies used to study them, which would be applicable to any specific inhibitor within this class.
Introduction to Gamma-Secretase and its Inhibition
Gamma-secretase is a multi-protein enzyme complex that plays a crucial role in the processing of various transmembrane proteins.[12][13] It is an intramembrane aspartyl protease responsible for the final cleavage of the C-terminal fragment of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides.[12][13] An imbalance in Aβ production and clearance is a central event in the pathogenesis of Alzheimer's disease.[14] Gamma-secretase also cleaves other substrates, most notably the Notch receptor, which is critical for cell-fate decisions.[15][16][17]
Gamma-secretase inhibitors (GSIs) are small molecules that block the enzymatic activity of gamma-secretase.[18] By inhibiting this enzyme, GSIs can reduce the production of Aβ peptides, making them a therapeutic target for Alzheimer's disease.[14] However, the concurrent inhibition of Notch signaling can lead to significant side effects, which has been a major challenge in the clinical development of non-selective GSIs.[14]
Mechanism of Action
GSIs function by binding to the gamma-secretase complex and preventing it from cleaving its substrates. The precise mechanism can vary between different classes of inhibitors. Some GSIs are transition-state analogs that bind to the active site of presenilin, the catalytic subunit of gamma-secretase.[19] Others may bind to allosteric sites on the enzyme complex, inducing conformational changes that inhibit its activity.[18]
The inhibition of gamma-secretase affects multiple signaling pathways, with the most well-characterized being the Amyloid Precursor Protein (APP) processing pathway and the Notch signaling pathway.
Impact on Amyloid Precursor Protein (APP) Processing
APP is sequentially cleaved by β-secretase (BACE1) and then γ-secretase to produce Aβ peptides of varying lengths.[13] GSIs block the final cleavage step, leading to a reduction in the production of all Aβ species.
Caption: Amyloid Precursor Protein (APP) Processing Pathway and the inhibitory effect of GSIs.
Impact on Notch Signaling
The Notch signaling pathway is essential for regulating cell proliferation, differentiation, and apoptosis.[17][20] Notch receptors are processed by gamma-secretase to release the Notch intracellular domain (NICD), which then translocates to the nucleus to regulate gene expression.[15][20] Inhibition of gamma-secretase blocks the release of NICD, thereby disrupting Notch-mediated signaling.[15]
Caption: The Notch Signaling Pathway and the inhibitory action of GSIs.
Quantitative Data on Gamma-Secretase Inhibitors
The potency and efficacy of GSIs are typically characterized by various quantitative measures. The following table summarizes key parameters for a selection of well-studied GSIs.
| Inhibitor | Target | IC50 (Aβ40) | IC50 (Notch) | Selectivity (Aβ/Notch) | Reference |
| Semagacestat (LY450139) | γ-secretase | 11.5 nM | 13.1 nM | ~1 | [14] |
| Avagacestat (BMS-708163) | γ-secretase | 0.29 nM | 0.64 nM | ~2.2 | [14] |
| Begacestat (GSI-953) | γ-secretase | 5.6 nM | 170 nM | ~30 | [14] |
| DAPT | γ-secretase | 20 nM | 11 nM | ~0.55 | [21] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
The evaluation of GSIs involves a variety of in vitro and in vivo assays. Below are detailed protocols for key experiments.
In Vitro Gamma-Secretase Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of gamma-secretase.
Principle: A fluorogenic substrate containing the gamma-secretase cleavage site is incubated with a source of the enzyme (e.g., cell membranes expressing gamma-secretase). Cleavage of the substrate separates a fluorophore from a quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.[19][22]
Protocol:
-
Enzyme Preparation: Prepare membrane fractions from cells overexpressing gamma-secretase components (e.g., HEK293 cells).[19]
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
50 µL of membrane preparation (containing gamma-secretase).
-
1 µL of the test compound (GSI) at various concentrations (dissolved in DMSO).
-
A control with DMSO only.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 50 µL of the fluorogenic substrate solution to each well.
-
Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 440 nm emission) every 5 minutes for 1-2 hours at 37°C.[22]
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for an in vitro gamma-secretase activity assay.
Cellular Aβ Production Assay
This assay measures the effect of a GSI on the production of Aβ in a cellular context.
Principle: A cell line that produces Aβ (e.g., CHO cells stably expressing human APP) is treated with the test compound. The amount of Aβ secreted into the cell culture medium is then quantified using an enzyme-linked immunosorbent assay (ELISA).[23]
Protocol:
-
Cell Culture: Plate Aβ-producing cells in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing the GSI at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of Aβ40 and Aβ42 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the Aβ concentration against the inhibitor concentration to determine the IC50 for Aβ production.
References
- 1. Screening Audiometer | GSI 18 | Grason-Stadler [grason-stadler.com]
- 2. youtube.com [youtube.com]
- 3. e3diagnostics.com [e3diagnostics.com]
- 4. assets-we.cas.dgs.com [assets-we.cas.dgs.com]
- 5. medwrench.com [medwrench.com]
- 6. assets-ue.cas.dgs.com [assets-ue.cas.dgs.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. medicalexpo.com [medicalexpo.com]
- 11. youtube.com [youtube.com]
- 12. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 16. Notch signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cusabio.com [cusabio.com]
- 18. Inhibitors of γ-secretase stabilize the complex and differentially affect processing of amyloid precursor protein and other substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 22. resources.rndsystems.com [resources.rndsystems.com]
- 23. Production and use of recombinant Aβ for aggregation studies - PMC [pmc.ncbi.nlm.nih.gov]
GSI-18: A Technical Overview of a γ-Secretase Inhibitor in Preclinical Development
Introduction
GSI-18 is a small molecule inhibitor of γ-secretase, an intramembrane protease complex centrally involved in the Notch signaling pathway. Dysregulation of the Notch pathway is a critical factor in the development and progression of several cancers, making it a compelling target for therapeutic intervention. This compound has been investigated in preclinical models of various malignancies, most notably glioblastoma and pancreatic cancer, where it has demonstrated potential in targeting cancer stem cells and inhibiting tumor growth. This technical guide summarizes the available scientific literature on the discovery and development of this compound, its mechanism of action, and the key preclinical findings.
Discovery and Development
The specific origins of this compound, including the initial discovery and synthesis, are not detailed in the currently accessible scientific literature. It is identified by the Chemical Abstracts Service (CAS) number 362653-62-1. Research articles began citing its use in preclinical cancer studies in the mid-to-late 2000s. The development of this compound is part of a broader effort in the pharmaceutical industry to develop γ-secretase inhibitors, initially for Alzheimer's disease and later repurposed for oncology.
Mechanism of Action: Inhibition of the Notch Signaling Pathway
This compound exerts its biological effects by inhibiting the enzymatic activity of the γ-secretase complex. This complex is responsible for the final proteolytic cleavage and activation of Notch receptors.
The canonical Notch signaling pathway is initiated by the binding of a Notch ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers two sequential proteolytic cleavages of the Notch receptor. The first is mediated by an ADAM family metalloprotease, and the second, intramembranous cleavage is performed by the γ-secretase complex. This final cleavage releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus. In the nucleus, NICD forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and co-activators, leading to the transcription of target genes such as those in the HES and HEY families. These target genes are critical regulators of cell proliferation, differentiation, and apoptosis.
This compound, by inhibiting γ-secretase, prevents the release of NICD, thereby blocking the downstream signaling cascade. This disruption of Notch signaling can lead to a reduction in the cancer stem cell population, induction of apoptosis, and inhibition of tumor growth in Notch-dependent cancers.
Preclinical Studies and Efficacy
This compound has been evaluated in several preclinical cancer models, demonstrating its potential as an anti-cancer agent. The majority of the publicly available research focuses on its effects in glioblastoma and pancreatic cancer.
Glioblastoma (GBM)
Studies in glioblastoma models have shown that this compound can effectively target the glioma stem cell (GSC) population, which is thought to be responsible for tumor recurrence and resistance to therapy.
-
In Vitro Studies: Treatment of glioblastoma neurospheres with this compound has been shown to reduce the self-renewal capacity and deplete the population of CD133-positive GSCs.
-
In Vivo Studies: In mouse xenograft models of glioblastoma, pre-treatment of GBM cells with this compound hindered the growth of subcutaneous tumors. In intracranial models, administration of this compound led to a significant increase in the survival of tumor-bearing mice.
Pancreatic Cancer
In pancreatic cancer, where Notch signaling is often aberrantly activated, this compound has also shown promising preclinical activity.
-
In Vitro Studies: this compound was found to inhibit the anchorage-independent growth of pancreatic cancer cells.[1] Transient pre-treatment of pancreatic cancer cells with this compound resulted in a depletion of the tumor-initiating aldehyde dehydrogenase (ALDH)-expressing subpopulation and was associated with an inhibition of colony formation.
-
In Vivo Studies: The depletion of the ALDH-positive population by this compound was also correlated with reduced xenograft engraftment in mice.
Quantitative Data from Preclinical Studies
The following table summarizes the limited quantitative data available from public sources. Detailed dose-response curves and IC50 values for this compound across a wide range of cell lines are not consistently reported in the literature.
| Cancer Type | Model System | Treatment Concentration/Dose | Observed Effect | Reference |
| Pancreatic Cancer | E3LZ10.7 and CAPAN-1 cell lines | 2 µM and 5 µM | Reduction in colony formation in soft agar (B569324) after 24-hour pre-treatment. | Mullendore et al., 2009 |
| Glioblastoma | DAOY medulloblastoma cells | Not specified | Pre-treatment hindered subcutaneous xenograft growth. | Fan et al., 2010 |
| Glioblastoma | Primary GBM tumorspheres | Not specified | Pre-treatment prevented tumor formation in subcutaneous implantation studies. | Fan et al., 2010 |
| Glioblastoma | Intracranial mouse model | Not specified | Significantly longer survival post-engraftment compared to control. | Fan et al., 2010 |
Experimental Protocols
Detailed experimental protocols for the studies involving this compound are not fully available. However, the following are generalized protocols for key assays typically used to evaluate γ-secretase inhibitors.
In Vitro γ-Secretase Activity Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the γ-secretase complex.
-
Cell Line Selection: A cell line that overexpresses a γ-secretase substrate, such as the C99 fragment of the amyloid precursor protein (APP), is often used.
-
Compound Treatment: Cells are plated and treated with varying concentrations of the this compound or a vehicle control.
-
Lysis and Substrate Incubation: After a defined incubation period, the cells are lysed to release the γ-secretase complex. A fluorogenic or colorimetric substrate for γ-secretase is then added to the lysate.
-
Signal Detection: The cleavage of the substrate by γ-secretase results in a measurable signal (fluorescence or color change). The signal intensity is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: The results are typically plotted as a dose-response curve to determine the IC50 value of the inhibitor.
In Vivo Glioblastoma Xenograft Model
This protocol outlines a general procedure for evaluating the efficacy of an anti-cancer agent in an animal model of glioblastoma.
-
Cell Preparation: Human glioblastoma cells or patient-derived neurospheres are harvested and prepared in a suitable medium for injection.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice) are used to prevent rejection of the human tumor cells.
-
Intracranial Injection: A stereotactic apparatus is used to precisely inject the tumor cells into the brain of the anesthetized mice.
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
Drug Administration: Once tumors are established, mice are randomized into treatment and control groups. This compound is administered through a relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Efficacy Assessment: The primary endpoints are typically tumor growth inhibition (measured by imaging) and overall survival.
-
Toxicity Monitoring: Animal weight and general health are monitored throughout the study to assess the toxicity of the treatment.
-
Histopathological Analysis: At the end of the study, brains are harvested for histological and immunohistochemical analysis to confirm tumor presence and assess biomarkers of drug activity.
Conclusion and Future Directions
This compound is a γ-secretase inhibitor that has demonstrated promising preclinical activity against aggressive cancers such as glioblastoma and pancreatic cancer by targeting the Notch signaling pathway. The available data suggest that this compound can effectively reduce the cancer stem cell population and inhibit tumor growth in relevant preclinical models. However, the lack of publicly available information on its discovery, chemical properties, and detailed preclinical data, as well as the absence of reported clinical trials, suggests that its development may have been discontinued (B1498344) or is proceeding under proprietary constraints. Further research and disclosure of data would be necessary to fully understand the therapeutic potential and limitations of this compound. The broader class of γ-secretase inhibitors continues to be an area of active investigation in oncology, with a focus on identifying compounds with improved therapeutic windows and combination strategies to overcome resistance.
References
Foundational Research on Gamma-Secretase Inhibitors and the Notch Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Notch signaling pathway is a highly conserved cell-cell communication system crucial for embryonic development and adult tissue homeostasis.[1][2][3][4] Dysregulation of this pathway is implicated in a variety of diseases, most notably cancer, where it can act as either an oncogene or a tumor suppressor depending on the cellular context.[3][5] A key mediator of Notch activation is the enzyme gamma-secretase, which performs the final proteolytic cleavage of the Notch receptor, releasing the active Notch intracellular domain (NICD).[1][5][6] This has made gamma-secretase a prime target for therapeutic intervention, leading to the development of gamma-secretase inhibitors (GSIs). This technical guide provides an in-depth overview of the foundational research on GSIs and their interaction with the Notch pathway. While this guide focuses on the general class of gamma-secretase inhibitors, it is important to note that a specific compound designated "GSI-18" is not prominently featured in the peer-reviewed scientific literature as a Notch pathway inhibitor. The information presented herein is based on well-characterized GSIs and provides a foundational understanding applicable to the broader class of these inhibitors.
The Canonical Notch Signaling Pathway
The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell.[5][7] This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final cleavage, mediated by the gamma-secretase complex, releases the NICD into the cytoplasm.[5][6] The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a co-activator of the Mastermind-like (MAML) family.[1][8] This complex activates the transcription of downstream target genes, such as those in the HES and HEY families, which regulate cell fate decisions, proliferation, differentiation, and apoptosis.[5][9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Notch signaling, gamma-secretase inhibitors, and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Notch signaling pathway: architecture, disease, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Canonical Notch Signaling Pathway: Unfolding the Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Notch Signaling by Small-Molecular Compounds and Its Potential in Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Molecular Test for Quantifying Functional Notch Signaling Pathway Activity in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
GSI-18: A Technical Guide to its Biological Targets and Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSI-18 is a potent, small-molecule inhibitor of γ-secretase, an intramembrane protease with critical roles in cellular signaling and disease pathogenesis. Initially investigated for its therapeutic potential in oncology, this compound has been instrumental in elucidating the role of γ-secretase-dependent signaling pathways, most notably the Notch signaling cascade, in cancer biology. This technical guide provides an in-depth overview of the biological targets and molecular interactions of this compound, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Core Mechanism of Action: Inhibition of γ-Secretase and Notch Signaling
The primary biological target of this compound is the γ-secretase complex, a multi-subunit protease responsible for the cleavage of numerous type I transmembrane proteins. One of the most critical substrates of γ-secretase is the Notch receptor. Upon ligand binding, the Notch receptor undergoes a series of proteolytic cleavages, culminating in a final cut by γ-secretase that releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it acts as a transcriptional co-activator, driving the expression of target genes that regulate cell proliferation, differentiation, and survival.
This compound exerts its biological effects by directly inhibiting the catalytic activity of γ-secretase. This inhibition prevents the cleavage of the Notch receptor and the subsequent release of NICD, thereby blocking the downstream signaling cascade. The abrogation of Notch signaling by this compound has been shown to have significant anti-tumor effects, particularly in cancers that are dependent on this pathway for their growth and survival, such as pancreatic cancer.[1][2]
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activity of this compound.
Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Assay Type | Endpoint | This compound Concentration | Result | Reference |
| PANC-1 | Luciferase Reporter Assay | CBF-1 Binding Site Activity | 2 µmol/L | Significant downregulation | [3] |
| CAPAN-1, PANC-1, MIAPaCa-2, BxPC-3, Panc-8.13, Panc-3.27 | MTS Cell Viability Assay | Inhibition of Cell Growth | Dose-dependent | Modest inhibition | [3] |
| Pancreatic Cancer Cells | Tumorsphere Formation Assay | Number of Primary Tumorspheres | Increasing concentrations | Dose-dependent reduction (p<0.01 vs. control) | [4] |
| Pancreatic Cancer Cells | Tumorsphere Formation Assay | Number of Secondary Tumorspheres | Pre-treatment with this compound | Significant reduction (**p<0.01 vs. control) | [4] |
| Pancreatic Tumorspheres | Apoptosis Assay (Annexin V/PI) | Percentage of Apoptotic Cells | 8 µM | Significant increase (p<0.05 vs. control) | [4] |
| Pancreatic Tumorspheres | Apoptosis Assay (Annexin V/PI) | Percentage of Apoptotic Cells | 16 µM | Significant increase (**p<0.01 vs. control) | [4] |
Table 2: Effect of this compound on Pancreatic Cancer Stem Cells
| Cell Population | Assay Type | Endpoint | This compound Treatment | Result | Reference |
| ALDH+ Pancreatic Cancer Cells | In vitro Colony Formation | Number of Colonies | Transient pre-treatment | Inhibition | [2] |
| ALDH+ Pancreatic Cancer Cells | In vivo Xenograft Engraftment | Tumor Formation | Transient pre-treatment | Inhibition | [2] |
Signaling Pathways and Molecular Interactions
The interaction of this compound with γ-secretase leads to the inhibition of the Notch signaling pathway. The following diagram illustrates this molecular cascade.
Caption: this compound inhibits γ-secretase, blocking Notch signaling.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for this compound are provided below.
Anchorage-Independent Growth (Soft Agar) Assay
This assay is a stringent in vitro method to determine the tumorigenic potential of cells by assessing their ability to grow without attachment to a solid surface.
Materials:
-
Pancreatic cancer cell lines (e.g., CAPAN-1)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Agarose (B213101) (low melting point)
-
6-well plates
-
Phosphate-buffered saline (PBS)
Protocol:
-
Prepare Base Agar (B569324) Layer:
-
Prepare a 1.2% agarose solution in complete medium.
-
Pipette 1.5 mL of the warm agarose solution into each well of a 6-well plate.
-
Allow the agar to solidify at room temperature.
-
-
Prepare Cell-Agar Layer:
-
Trypsinize and count the pancreatic cancer cells.
-
Prepare a 0.7% agarose solution in complete medium.
-
Resuspend the cells in the warm agarose solution to a final concentration of 8,000 cells per 1.5 mL.
-
Add this compound or vehicle control (DMSO) to the cell-agar suspension at the desired final concentrations.
-
Carefully layer 1.5 mL of the cell-agar suspension on top of the solidified base agar layer.
-
-
Incubation and Feeding:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
Add 100 µL of complete medium (with or without this compound, as appropriate) to each well twice a week to prevent drying.
-
-
Colony Counting:
-
After 2-3 weeks of incubation, stain the colonies with a solution of 0.005% crystal violet in methanol.
-
Count the number of colonies larger than a predefined size (e.g., 50 µm) using a microscope.
-
Experimental Workflow for Anchorage-Independent Growth Assay
Caption: Workflow for the soft agar colony formation assay.
Western Blot Analysis for Notch Signaling Inhibition
This protocol is used to detect the levels of the cleaved, active form of Notch1 (NICD) to confirm the inhibitory effect of this compound.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved Notch1 (Val1744)
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis:
-
Seed pancreatic cancer cells and allow them to adhere overnight.
-
Treat the cells with this compound or vehicle control for the desired time (e.g., 24-48 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved Notch1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Molecular Interactions and Off-Target Effects
While the primary molecular interaction of this compound is with the γ-secretase complex, it is important for researchers to consider potential off-target effects. Gamma-secretase has over 100 known substrates in addition to Notch, including the Amyloid Precursor Protein (APP), CD44, and E-cadherin. Inhibition of the processing of these other substrates could lead to unintended biological consequences. The specificity profile of this compound against other proteases has not been extensively published, and researchers should exercise caution and include appropriate controls in their experiments.
Conclusion
This compound is a valuable research tool for studying the biological roles of γ-secretase and the Notch signaling pathway, particularly in the context of cancer. Its ability to potently inhibit Notch signaling has been demonstrated to reduce the tumorigenic properties of pancreatic cancer cells, including the cancer stem cell population. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential and molecular mechanisms of this compound and other γ-secretase inhibitors. Researchers should remain mindful of the potential for off-target effects due to the broad substrate profile of γ-secretase and design their experiments accordingly.
References
preliminary studies on GSI-18's therapeutic potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Findings and Clarification:
Preliminary searches for a therapeutic agent designated "GSI-18" have yielded information predominantly related to a medical device, the GSI 18, which is a portable screening audiometer used for hearing tests. To date, publicly available scientific literature and preclinical or clinical trial databases do not contain information regarding a therapeutic compound or biologic referred to as "this compound."
One study of note referenced a "preclinical 18-gene classifier" for head and neck squamous cell carcinoma (HNSCC), while another recent preclinical study detailed the development of GD2-targeted CAR T-cells with antigen-inducible Interleukin-18 (IL-18) expression. However, neither of these refer to a specific agent designated "this compound."
This document will proceed by presenting the available information on the GSI 18 audiometer, as this is the only context in which "this compound" is consistently identified in the provided search results. Should "this compound" refer to a different, specific therapeutic agent, further clarifying information will be required to conduct a relevant and accurate technical review.
GSI 18: A Portable Screening Audiometer
The GSI 18 is a single-channel, manual air conduction screening audiometer designed for use in various environments, including schools, industrial settings, and physicians' offices.[1][2][3][4] Its portability is a key feature, weighing 2.5 pounds and offering both AC power and battery operation with five AA batteries providing approximately 10 hours of use.[1][5]
Device Specifications and Features:
The GSI 18 is designed for straightforward operation, requiring minimal training.[6] It features a clear interface with distinct buttons and dials for controlling test parameters.[3]
| Feature | Specification |
| Device Type | Single-channel, manual air conduction screening audiometer[3][4] |
| Frequency Range | 125 Hz to 8000 Hz[2][5][7] |
| Intensity Range | 0 dB HL to 100 dB HL[5][7][8] |
| Stimulus Options | Steady, pulsed, and frequency modulated (FM) pure tones[1][6] |
| Transducer Options | DD45 supra-aural headphones and EAR 3A insert earphones (optional)[1][5][6] |
| Power Supply | AC power or 5 AA batteries (approx. 10 hours of operation)[1][5] |
| Weight | 2.5 pounds[1][5] |
| Included Accessories | Audiometer, over-the-ear headphones, carrying case, power cord, audiogram forms[3] |
| Optional Accessories | Patient response button, audio cups, insert earphones[3] |
Experimental Protocols: Hearing Screening with the GSI 18
The GSI 18 is utilized for pure tone air conduction testing to determine hearing thresholds. The general protocol involves the following steps:
-
Patient Preparation: The patient is instructed that they will hear a series of tones and should respond (e.g., by raising a hand or pressing the patient response button) whenever they hear a tone, even if it is very faint.[3]
-
Transducer Placement: The appropriate transducers (headphones or insert earphones) are placed on the patient, ensuring a proper fit.[3]
-
Test Initiation: The operator selects the test ear (left or right) and the starting frequency and intensity level.[3]
-
Threshold Determination: The goal is to identify the lowest intensity level (in dB HL) at which the patient can reliably detect the tone at least 50% of the time for a given frequency.[9]
-
Procedure:
-
A tone is presented to the patient.
-
If the patient responds, the intensity is decreased by 10 dB.
-
If the patient does not respond, the intensity is increased by 5 dB.
-
This process is repeated until the threshold is determined for each test frequency.
-
-
Recording Results: The results are manually recorded on an audiogram form.[9]
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for conducting a hearing screening using the GSI 18 audiometer.
Caption: Workflow for hearing screening using the GSI 18 audiometer.
Disclaimer: The information presented is based on the available search results which predominantly describe the GSI 18 audiometer. If "this compound" refers to a specific therapeutic agent, this document will require updated source material for a relevant analysis.
References
- 1. assets-we.cas.dgs.com [assets-we.cas.dgs.com]
- 2. GSI 18 | MKS Medic [mksmedic.com]
- 3. youtube.com [youtube.com]
- 4. healthmanagement.org [healthmanagement.org]
- 5. Screening Audiometer | GSI 18 | Grason-Stadler [grason-stadler.com]
- 6. assets-ue.cas.dgs.com [assets-ue.cas.dgs.com]
- 7. e3diagnostics.com [e3diagnostics.com]
- 8. medicalexpo.com [medicalexpo.com]
- 9. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with Gamma-Secretase Inhibitors (GSIs)
A Note on GSI-18: Initial searches for a gamma-secretase inhibitor specifically named "this compound" did not yield relevant results in the context of biochemical compounds for in vitro studies. The term "GSI 18" predominantly refers to a screening audiometer.[1][2][3][4][5][6][7][8][9][10] Therefore, this document provides a general experimental protocol for a representative Gamma-Secretase Inhibitor (GSI) for in vitro research, based on established methodologies for this class of compounds.
These application notes are intended for researchers, scientists, and drug development professionals working with gamma-secretase inhibitors in vitro.
Introduction to Gamma-Secretase Inhibitors
Gamma-secretase is a multi-subunit protease complex that plays a crucial role in cellular signaling and protein processing. It is responsible for the intramembrane cleavage of several type-I transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptors.[11][12] The cleavage of APP by gamma-secretase is a critical step in the generation of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease.[11][13] The cleavage of Notch receptors initiates a signaling cascade that is vital for cell-fate determination during development and in adult tissues.[14]
Gamma-Secretase Inhibitors (GSIs) are a class of small molecules that block the enzymatic activity of the gamma-secretase complex.[13] By inhibiting this protease, GSIs can modulate the production of Aβ and interfere with Notch signaling.[12] This dual activity makes them valuable tools for studying the physiological roles of gamma-secretase and as potential therapeutic agents for Alzheimer's disease and certain cancers where Notch signaling is dysregulated.[14]
Mechanism of Action
The core function of a GSI is to bind to the gamma-secretase complex and prevent it from cleaving its substrates. This inhibition leads to a decrease in the production of Aβ peptides and the Notch Intracellular Domain (NICD), the signaling component of the Notch receptor.
Caption: Gamma-Secretase Signaling Pathway Inhibition by a GSI.
Experimental Protocols
This section provides detailed protocols for common in vitro assays to characterize the activity of a generic GSI.
Cell Viability Assay
This assay is crucial to determine the cytotoxic effects of the GSI on the cell lines used in subsequent experiments. The MTT or resazurin-based assays are common methods.[15][16]
Protocol: Resazurin (B115843) Cell Viability Assay [16]
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the GSI in culture medium. Remove the old medium from the wells and add 100 µL of the GSI dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.[16]
-
Resazurin Addition: Add 20 µL of resazurin solution to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.[16]
-
Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 (50% cytotoxic concentration).
Caption: Workflow for the Resazurin Cell Viability Assay.
Western Blot for Notch and APP Cleavage
Western blotting is used to detect changes in the levels of gamma-secretase cleavage products, such as the Notch Intracellular Domain (NICD) or the APP C-terminal fragments (CTFs).[17][18][19][20]
Protocol: Western Blot Analysis [17][18]
-
Cell Lysis: After treating cells with the GSI for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[21]
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[18]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18][20]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-NICD, anti-APP CTF) overnight at 4°C with gentle agitation.[17]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[18]
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH or β-actin.
Caption: Western Blot Experimental Workflow.
Gamma-Secretase Activity Assay
This assay directly measures the enzymatic activity of gamma-secretase and its inhibition by the GSI. This can be done using cell-based reporter assays or in vitro assays with purified components.[11][13][22]
Protocol: Fluorogenic Substrate-Based Assay [13]
-
Membrane Preparation: Prepare cell membrane fractions containing endogenous gamma-secretase from a suitable cell line (e.g., HEK293).
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, a fluorogenic gamma-secretase substrate, and different concentrations of the GSI in an appropriate assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 1-4 hours).
-
Fluorescence Measurement: Measure the fluorescence generated from the cleavage of the substrate using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage for each GSI concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce gamma-secretase activity by 50%.[13]
Caption: Workflow for a Gamma-Secretase Activity Assay.
Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from the described experiments.
Table 1: Cytotoxicity of a Generic GSI on HEK293 Cells
| GSI Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.2 |
| 0.1 | 98.5 | ± 4.8 |
| 1 | 95.1 | ± 5.5 |
| 10 | 80.3 | ± 6.1 |
| 50 | 45.7 | ± 7.3 |
| 100 | 15.2 | ± 3.9 |
| CC50 (µM) | 48.2 |
Table 2: Effect of a Generic GSI on NICD Levels in MDA-MB-231 Cells
| GSI Concentration (µM) | Relative NICD Level (Normalized to Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.00 | ± 0.12 |
| 0.1 | 0.78 | ± 0.09 |
| 1 | 0.45 | ± 0.06 |
| 10 | 0.15 | ± 0.04 |
| IC50 (µM) | 0.85 |
Table 3: In Vitro Gamma-Secretase Inhibition by a Generic GSI
| GSI Concentration (nM) | Gamma-Secretase Activity (%) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 6.8 |
| 1 | 85.4 | ± 5.9 |
| 10 | 52.1 | ± 4.3 |
| 50 | 15.8 | ± 3.1 |
| 100 | 5.2 | ± 1.9 |
| IC50 (nM) | 9.5 |
References
- 1. youtube.com [youtube.com]
- 2. assets-we.cas.dgs.com [assets-we.cas.dgs.com]
- 3. medicalexpo.com [medicalexpo.com]
- 4. manuals.plus [manuals.plus]
- 5. Screening Audiometer | GSI 18 | Grason-Stadler [grason-stadler.com]
- 6. Product Tutorials | Grason-Stadler [grason-stadler.com]
- 7. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 8. manuals.plus [manuals.plus]
- 9. youtube.com [youtube.com]
- 10. acmerevival.com [acmerevival.com]
- 11. A novel gamma -secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase [mdpi.com]
- 14. γ‐Secretase inhibitors in cancer clinical trials are pharmacologically and functionally distinct | EMBO Molecular Medicine [link.springer.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. cdn.bcm.edu [cdn.bcm.edu]
- 18. genscript.com [genscript.com]
- 19. bio-rad.com [bio-rad.com]
- 20. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 21. General western blot protocol [protocols.io]
- 22. innoprot.com [innoprot.com]
Application Notes and Protocols for the Effective Use of Gamma-Secretase Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-secretase is an intramembrane protease complex that plays a crucial role in the processing of several type I transmembrane proteins, including Amyloid Precursor Protein (APP) and Notch receptors.[1][2] Its involvement in the generation of amyloid-beta (Aβ) peptides has made it a significant therapeutic target for Alzheimer's disease.[1][3] Additionally, the critical role of Notch signaling in cell differentiation, proliferation, and survival has implicated gamma-secretase in various cancers, making its inhibition a promising anti-cancer strategy.[4]
These application notes provide a comprehensive overview of the effective dosages and experimental protocols for several well-characterized gamma-secretase inhibitors (GSIs) in mouse models. Due to the limited public information on a compound specifically named "GSI-18," this document focuses on exemplary GSIs that have been extensively studied in preclinical settings: SCH 697466 , PF-03084014 , MRK-003 , and LY450139 (Semagacestat) . The data and protocols presented here are intended to serve as a guide for designing and conducting in vivo studies to evaluate the efficacy and pharmacodynamics of GSIs.
Data Presentation: Effective Dosages of GSIs in Mouse Models
The effective dosage of a GSI in mouse models can vary significantly depending on the specific compound, the mouse strain, the disease model, and the desired therapeutic outcome. The following tables summarize quantitative data from preclinical studies.
Table 1: GSI Dosing in Alzheimer's Disease Mouse Models
| Compound | Mouse Model | Route of Administration | Dosage | Dosing Schedule | Key Findings | Reference |
| SCH 697466 | TgCRND8 | Oral | 3, 10, 30, 100 mg/kg | Single dose | Dose-dependent reduction of cortical Aβ. Near complete lowering at 100 mg/kg. | [5] |
| SCH 697466 | Non-transgenic | Oral | 3, 10, 30, 100 mg/kg | 11 days, once daily (q.d.) | 50% lowering of cortical Aβ40 around 30 mg/kg. | [5] |
| LY450139 | Tg2576 | Oral | 1, 10, 30 mg/kg | Once daily | 1 mg/kg ameliorated memory deficits. 10 and 30 mg/kg reduced hippocampal Aβ40 and Aβ42. | [6] |
| DAPT | Tg2576 | Intraperitoneal | 100 mg/kg | Single dose before training | Attenuated impairment in contextual fear conditioning. | [7] |
Table 2: GSI Dosing in Oncology Mouse Models
| Compound | Mouse Model | Route of Administration | Dosage | Dosing Schedule | Key Findings | Reference |
| PF-03084014 | HCC1599 xenograft (SCID-bg mice) | Oral | 45, 90, 120 mg/kg | Twice daily (b.i.d.) for 12 days | Tumor growth inhibition of 95%, 115%, and 120% respectively. | [8] |
| PF-03084014 | HPB-ALL xenograft (athymic mice) | Oral | 75, 150 mg/kg | Twice daily (b.i.d.) for 14 days | Dose-dependent tumor growth inhibition, with ~92% at 150 mg/kg. | [9] |
| PF-03084014 | Du145 xenograft (prostate cancer) | Oral | 150 mg/kg | Twice daily (b.i.d.) | Decreased Ki-67 by 42.5% and increased cleaved caspase-3 by 91%. | [10] |
| MRK-003 | Pancreatic Ductal Adenocarcinoma (Kras p53 L/+) | Oral | 100 mg/kg | Not specified | Plasma half-life of 12 hours. Attenuated progression of PanIN to PDAC. | [11] |
| MRK-003 | PDAC xenografts (athymic nude mice) | Not specified | 5 µM (ex vivo pre-treatment) | 48 hours | Significantly inhibited subsequent tumor engraftment. | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vivo studies. The following are generalized protocols based on the cited literature for key experiments involving GSIs in mouse models.
Protocol 1: Evaluation of GSI Efficacy in a Xenograft Tumor Model
1. Cell Culture and Implantation:
- Human tumor cells (e.g., HPB-ALL for leukemia, HCC1599 for breast cancer) are cultured under standard conditions.
- Harvest cells during logarithmic growth phase and pellet by centrifugation.
- Resuspend the cell pellet in an appropriate medium (e.g., PBS or Matrigel mixture).
- Inject a specified number of cells (e.g., 5-10 x 10^6) subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[9]
2. Tumor Growth Monitoring and Group Randomization:
- Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).
- When tumors reach a predetermined volume (e.g., 100-200 mm³), randomize mice into treatment and control groups, ensuring the mean tumor size is similar across groups.[8]
3. GSI Formulation and Administration:
- Formulate the GSI in a suitable vehicle. For example, PF-03084014 has been formulated for oral administration. SCH 697466 was formulated in 20% hydroxypropyl-β-cyclodextrin.[5]
- Administer the GSI or vehicle to the respective groups via the chosen route (e.g., oral gavage).
- Follow the specified dosing schedule (e.g., twice daily for 14 days).[9]
4. Efficacy and Pharmacodynamic Assessment:
- Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
- At the end of the treatment period, calculate Tumor Growth Inhibition (TGI).
- For pharmacodynamic studies, a subset of tumors can be harvested at various time points after the last dose to analyze target engagement (e.g., levels of Notch Intracellular Domain - NICD) by Western blot or immunohistochemistry.[8][9]
Protocol 2: Assessment of GSI Effects on Aβ Levels in a Transgenic Mouse Model of Alzheimer's Disease
1. Animal Model and Dosing:
- Use an appropriate transgenic mouse model, such as TgCRND8 or Tg2576, which overexpress human APP with mutations.[5][6]
- House animals according to institutional guidelines.
- Administer the GSI (e.g., SCH 697466) or vehicle orally at various doses.
2. Sample Collection:
- At specified time points after dosing (e.g., 3, 6, 12, 24 hours), euthanize the mice.
- Collect blood via cardiac puncture for plasma separation.
- Perfuse the animals with saline and harvest the brain. Dissect the cortex and hippocampus.
3. Aβ Quantification:
- Homogenize brain tissue in appropriate buffers.
- Measure Aβ40 and Aβ42 levels in plasma and brain homogenates using specific enzyme-linked immunosorbent assays (ELISAs).
4. Data Analysis:
- Express Aβ levels as a percentage of the vehicle-treated control group.
- Analyze the dose-response relationship between the GSI concentration and the reduction in Aβ levels.[5]
Visualizations
Gamma-Secretase Signaling Pathways
The following diagram illustrates the dual role of gamma-secretase in cleaving both APP and Notch, which is fundamental to understanding the therapeutic effects and potential side effects of GSIs.
Caption: Dual cleavage of APP and Notch by γ-secretase and its inhibition by GSIs.
Experimental Workflow for GSI Testing in Mouse Models
This diagram outlines a typical workflow for the preclinical evaluation of a novel GSI in mouse models, from initial setup to final analysis.
Caption: General experimental workflow for in vivo testing of GSIs in mouse models.
References
- 1. γ-Secretase-Regulated Mechanisms Similar to Notch Signaling May Play a Role in Signaling Events, Including APP Signaling, Which Leads to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of γ-Secretase Inhibitors for the Treatment of Diverse Disease Conditions through Inhibition of Notch Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiological and pathological roles of the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Notch signaling, gamma-secretase inhibitors, and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Characterization of a Novel γ-Secretase Inhibitor SCH 697466 in Rodents and Investigation of Strategies for Managing Notch-Related Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Acute gamma-secretase inhibition improves contextual fear conditioning in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inhibition of γ-Secretase Activity Inhibits Tumor Progression in a Mouse Model of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The gamma secretase inhibitor MRK-003 attenuates pancreatic cancer growth in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The gamma secretase inhibitor MRK-003 attenuates pancreatic cancer growth in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
GSI-18: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of GSI-18, a potent gamma-secretase inhibitor, in a variety of cell culture experiments. This document outlines the mechanism of action, key applications, and detailed protocols for assessing its effects on cancer cell lines and in models of Alzheimer's disease.
Introduction to this compound
This compound is a small molecule inhibitor of gamma-secretase, a multi-protein complex that plays a crucial role in the cleavage of several transmembrane proteins, including the Notch receptor and the Amyloid Precursor Protein (APP). By inhibiting gamma-secretase, this compound effectively blocks the release of the Notch Intracellular Domain (NICD) and the production of amyloid-beta (Aβ) peptides, making it a valuable tool for studying cellular signaling pathways and for the development of therapeutics targeting these pathways.[1][2] Its primary application in oncology research is to inhibit Notch signaling, which is often dysregulated in various cancers, leading to decreased cell proliferation and survival. In neuroscience, its ability to modulate Aβ production is leveraged to study the mechanisms of Alzheimer's disease.
Mechanism of Action
The canonical Notch signaling pathway is a highly conserved signaling system that regulates cell fate decisions, proliferation, differentiation, and apoptosis. The pathway is activated upon ligand binding to the Notch receptor, which triggers a series of proteolytic cleavages. The final cleavage, mediated by the gamma-secretase complex, releases the NICD. NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/RBP-Jκ/Su(H)/Lag-1) and co-activators, leading to the transcription of Notch target genes such as HES1 and HEY1. This compound inhibits this final cleavage step, thereby preventing the activation of Notch target genes.[1][2][3]
Similarly, gamma-secretase is responsible for the final cleavage of APP, which results in the production of Aβ peptides of varying lengths. An overproduction of the longer, more aggregation-prone Aβ42 is a hallmark of Alzheimer's disease. By inhibiting gamma-secretase, this compound can reduce the overall production of Aβ peptides.
Key Applications
-
Cancer Research: Investigation of the role of Notch signaling in tumor growth, proliferation, and survival. This compound can be used to treat various cancer cell lines, particularly those with known Notch pathway activation, such as T-cell acute lymphoblastic leukemia (T-ALL) and certain breast cancers.
-
Alzheimer's Disease Research: Studying the impact of reduced amyloid-beta production in in vitro models of Alzheimer's disease. This includes treating neuronal cell cultures and observing downstream effects on cell viability, synaptic function, and tau pathology.
-
Stem Cell Biology: Elucidating the role of Notch signaling in stem cell maintenance, differentiation, and self-renewal.
Data Presentation
This compound Efficacy in Cancer Cell Lines (Hypothetical Data)
The following table provides hypothetical IC50 values for this compound in various cancer cell lines to illustrate how such data would be presented. Actual values should be determined empirically for the specific cell line and experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Method |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 0.5 - 2.0 | 72 | MTT Assay |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.0 - 5.0 | 72 | CellTiter-Glo |
| Panc-1 | Pancreatic Cancer | 2.0 - 10.0 | 72 | SRB Assay |
| SH-SY5Y | Neuroblastoma | 5.0 - 15.0 | 48 | AlamarBlue |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
This protocol provides a general guideline for treating adherent or suspension cells with this compound.
Materials:
-
This compound (powder or stock solution)
-
Appropriate cell culture medium
-
Cell line of interest
-
Sterile, tissue culture-treated plates or flasks
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding:
-
Adherent Cells: Seed cells in a tissue culture plate at a density that will allow for logarithmic growth during the treatment period. Allow cells to adhere overnight.
-
Suspension Cells: Seed cells directly into a culture plate or flask at the desired density.
-
-
Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in fresh cell culture medium to the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Remove the old medium from the adherent cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. For suspension cells, add the concentrated this compound solution directly to the culture.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as cell viability assays, Western blotting, or RNA extraction.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells treated with this compound (from Protocol 1) in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Add MTT Reagent: At the end of the this compound treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilize Formazan: Add 100 µL of solubilization solution to each well.
-
Read Absorbance: Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Western Blot Analysis of Notch Signaling Pathway
This protocol details the detection of key proteins in the Notch signaling pathway to confirm the inhibitory effect of this compound.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Notch1 (Val1744), anti-Hes1, anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Harvest the treated cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the cleaved Notch1 and Hes1 bands should decrease with increasing concentrations of this compound.
Protocol 4: In Vitro Alzheimer's Disease Model - Aβ Production Assay
This protocol describes how to assess the effect of this compound on the production of amyloid-beta in a cell-based model.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
This compound
-
Cell culture medium
-
ELISA kit for Aβ40 and Aβ42
Procedure:
-
Cell Culture and Treatment: Culture the neuronal cells and treat them with various concentrations of this compound and a vehicle control as described in Protocol 1.
-
Conditioned Media Collection: After the desired incubation period (e.g., 24-48 hours), collect the conditioned cell culture medium from each well.
-
Centrifugation: Centrifuge the collected media at a low speed to pellet any detached cells or debris.
-
ELISA:
-
Use the supernatant (conditioned medium) to measure the levels of secreted Aβ40 and Aβ42 using a specific ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentrations of Aβ40 and Aβ42 in each sample.
-
Analyze the dose-dependent effect of this compound on the production of each Aβ species and the Aβ42/Aβ40 ratio.
-
Mandatory Visualization
References
Application Notes and Protocols: In Vivo Efficacy Assessment of GSI-18, a Novel Gamma-Secretase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-secretase (GS) is an integral membrane protein complex that plays a crucial role in cellular signaling and is implicated in the pathogenesis of Alzheimer's disease (AD) and certain cancers.[1][2] The complex is responsible for the cleavage of multiple type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptors.[3][4] Cleavage of APP by β-secretase followed by gamma-secretase results in the production of amyloid-beta (Aβ) peptides, which can aggregate to form the amyloid plaques characteristic of AD.[5][6][7] The Notch signaling pathway, essential for cell-fate decisions, is also initiated by gamma-secretase-mediated cleavage.[2][3]
Gamma-secretase inhibitors (GSIs) are a class of drugs designed to block the activity of this enzyme, thereby reducing Aβ production.[8][9] GSI-18 is a novel, potent, and selective gamma-secretase inhibitor. These application notes provide a detailed protocol for assessing the in vivo efficacy of this compound in a preclinical setting, focusing on its ability to modulate Aβ levels while also considering its effects on Notch signaling to evaluate potential side effects.
Signaling Pathways
To understand the mechanism of action of this compound, it is essential to visualize the key signaling pathways it targets.
Caption: Amyloidogenic processing of APP and the inhibitory action of this compound.
Caption: Canonical Notch signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the general workflow for the in vivo assessment of this compound.
Caption: General workflow for in vivo efficacy assessment of this compound.
Detailed Experimental Protocols
Protocol 1: Acute Efficacy Study in PDAPP Transgenic Mice
Objective: To determine the acute dose-dependent effects of this compound on brain Aβ levels in an Alzheimer's disease mouse model.
Materials:
-
PDAPP transgenic mice (or other suitable AD model)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
ELISA kits for Aβ40 and Aβ42
-
BCA protein assay kit
Methodology:
-
Animal Acclimation: House male PDAPP mice (3-4 months old) in a controlled environment (12:12 light-dark cycle, 22±2°C) with ad libitum access to food and water for at least one week prior to the experiment.
-
Group Allocation: Randomly assign mice to four groups (n=8 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (10 mg/kg)
-
Group 3: this compound (30 mg/kg)
-
Group 4: this compound (100 mg/kg)
-
-
Dosing: Prepare this compound formulations in the vehicle on the day of dosing. Administer a single dose to each mouse via oral gavage.
-
Sample Collection: At 6 hours post-dose, anesthetize the mice and collect blood via cardiac puncture. Perfuse the animals with ice-cold PBS. Harvest the brain and divide it into hemispheres. One hemisphere should be snap-frozen in liquid nitrogen for biochemical analysis, and the other fixed in 4% paraformaldehyde for histology.
-
Brain Homogenization: Homogenize the frozen brain hemisphere in a suitable lysis buffer containing protease inhibitors. Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C to separate the soluble and insoluble fractions.
-
Aβ Quantification: Measure the levels of Aβ40 and Aβ42 in the brain homogenates (both soluble and insoluble fractions) and plasma using specific ELISA kits according to the manufacturer's instructions.
-
Protein Quantification: Determine the total protein concentration in the brain homogenates using a BCA assay to normalize the Aβ levels.
-
Data Analysis: Express Aβ levels as pg/mg of total protein. Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's post-hoc test) to compare the this compound treated groups with the vehicle control group.
Protocol 2: Sub-chronic Toxicity and Efficacy Study in Wild-Type Mice
Objective: To evaluate the efficacy and potential Notch-related side effects of this compound after repeated dosing in wild-type mice.
Materials:
-
Wild-type C57BL/6 mice
-
This compound
-
Vehicle
-
Materials for histology (paraffin, microtome, slides, stains like PAS)
-
Materials for qPCR (RNA extraction kits, reverse transcriptase, qPCR master mix, primers for Hes1)
Methodology:
-
Animal Acclimation and Grouping: Acclimate male C57BL/6 mice (8-10 weeks old) as described in Protocol 1. Assign mice to the same four dosing groups (n=10 per group).
-
Dosing: Administer this compound or vehicle daily via oral gavage for 7 consecutive days.
-
In-life Monitoring: Record body weight daily and observe for any clinical signs of toxicity.
-
Sample Collection: On day 8 (24 hours after the last dose), collect blood, brain, and a section of the small intestine as described in Protocol 1.
-
Brain Aβ Analysis: Analyze brain Aβ levels as described in Protocol 1 to confirm target engagement in wild-type animals.
-
Intestinal Histology: Process the intestinal tissue for paraffin (B1166041) embedding. Section the tissue and perform Periodic acid-Schiff (PAS) staining to identify and quantify goblet cells. Goblet cell hyperplasia is a known indicator of Notch inhibition.[8]
-
Gene Expression Analysis: Extract RNA from a portion of the brain or spleen. Synthesize cDNA and perform quantitative PCR (qPCR) to measure the expression of Hes1, a downstream target of Notch signaling.
-
Data Analysis:
-
Analyze Aβ and body weight data as in Protocol 1.
-
For histology, count the number of PAS-positive cells per intestinal crypt and compare between groups using appropriate statistical tests.
-
For qPCR, calculate the relative expression of Hes1 (normalized to a housekeeping gene) and compare between groups.
-
Data Presentation
The following tables are examples of how to structure the quantitative data obtained from the proposed studies.
Table 1: Acute Effects of this compound on Brain Aβ Levels in PDAPP Mice
| Treatment Group | Dose (mg/kg) | Brain Aβ40 (pg/mg protein) | % Inhibition vs. Vehicle | Brain Aβ42 (pg/mg protein) | % Inhibition vs. Vehicle |
| Vehicle | 0 | 150.5 ± 12.3 | - | 45.2 ± 5.1 | - |
| This compound | 10 | 105.8 ± 9.7 | 29.7 | 30.1 ± 4.2 | 33.4 |
| This compound | 30 | 60.2 ± 7.5 | 60.0 | 15.8 ± 2.9 | 65.0 |
| This compound | 100 | 35.1 ± 5.1 | 76.7 | 8.9 ± 1.8 | 80.3 |
| *Data are presented as mean ± SEM. Statistical significance vs. vehicle: *p<0.05, **p<0.01, **p<0.001. |
Table 2: Sub-chronic Effects of this compound in Wild-Type Mice
| Treatment Group | Dose (mg/kg) | Body Weight Change (%) | Goblet Cells per Crypt | Relative Hes1 mRNA Expression |
| Vehicle | 0 | +5.2 ± 1.1 | 5.1 ± 0.4 | 1.00 ± 0.12 |
| This compound | 10 | +4.8 ± 0.9 | 5.5 ± 0.5 | 0.85 ± 0.10 |
| This compound | 30 | +2.1 ± 1.5 | 8.2 ± 0.7 | 0.51 ± 0.08 |
| This compound | 100 | -1.5 ± 2.0** | 12.5 ± 1.1 | 0.22 ± 0.05 |
| Data are presented as mean ± SEM. Statistical significance vs. vehicle: *p<0.05, **p<0.01, **p<0.001. |
Conclusion
These protocols provide a comprehensive framework for the preclinical in vivo evaluation of this compound. The acute study in a transgenic AD mouse model will establish the dose-dependent efficacy in reducing pathogenic Aβ peptides. The sub-chronic study in wild-type mice is crucial for confirming target engagement and, importantly, for assessing the potential for mechanism-based toxicities related to Notch inhibition. The combined data from these studies will be essential for determining the therapeutic window of this compound and guiding further development.
References
- 1. Physiological and pathological roles of the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-Secretase-Regulated Mechanisms Similar to Notch Signaling May Play a Role in Signaling Events, Including APP Signaling, Which Leads to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Amyloid beta - Wikipedia [en.wikipedia.org]
- 6. Beta-amyloid pathway | Abcam [abcam.com]
- 7. Frontiers | β-Amyloid: The Key Peptide in the Pathogenesis of Alzheimer’s Disease [frontiersin.org]
- 8. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Clarification Regarding "GSI-18" in the Context of T-ALL Treatment
An important clarification is necessary regarding the subject of this document. Initial research indicates that "GSI-18" refers to a model of a portable audiometer, a device used for hearing screening.[1][2][3][4][5] There is no evidence in the scientific literature to suggest that this compound is a therapeutic agent or research compound for the treatment of T-cell Acute Lymphoblastic Leukemia (T-ALL).
It is likely that the query intended to investigate Gamma-Secretase Inhibitors (GSIs) , a class of drugs that have been studied for their therapeutic potential in T-ALL. This document will therefore provide a summary of treatment guidelines and experimental protocols for GSIs in the context of T-ALL cell lines, based on available research.
Application Notes and Protocols for Gamma-Secretase Inhibitors (GSIs) in T-ALL Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
T-cell Acute Lymphoblastic Leukemia (T-ALL) is an aggressive hematological malignancy.[6] A significant portion of T-ALL cases, over 60%, are characterized by mutations in the NOTCH1 gene, leading to the abnormal activation of the NOTCH signaling pathway.[6] Gamma-secretase is a key enzyme involved in the proteolytic activation of NOTCH receptors.[6] Consequently, Gamma-Secretase Inhibitors (GSIs) have emerged as a promising therapeutic strategy by blocking this critical step in NOTCH activation.[6][7][8] This document outlines the mechanism of action, experimental protocols, and data presentation related to the application of GSIs in T-ALL cell line research.
Mechanism of Action of GSIs in T-ALL
GSIs function by inhibiting the gamma-secretase complex, which prevents the final cleavage of the NOTCH receptor. This cleavage is necessary to release the Notch intracellular domain (NICD). The NICD then translocates to the nucleus to activate the transcription of target genes that promote cell proliferation and survival.[6] By blocking this process, GSIs can induce cell cycle arrest and apoptosis in T-ALL cells that are dependent on the NOTCH signaling pathway.[8][9][10]
Interestingly, the sensitivity of T-ALL cell lines to GSI treatment does not always correlate with the presence of NOTCH1 mutations.[8][11] Instead, a gene expression signature reflecting NOTCH pathway activity appears to be a better predictor of sensitivity.[7][11] GSI treatment has been shown to induce cyclin-dependent kinase inhibitors, leading to cell cycle exit.[7][11]
Quantitative Data Summary
While specific data for a compound named "this compound" is unavailable, research on various GSIs such as MRK-003 has generated quantitative data on their effects on T-ALL cell lines. The following table summarizes the types of quantitative data typically collected in such studies.
| Parameter | T-ALL Cell Lines | Typical Results | Reference |
| GI50 (Growth Inhibition 50%) | Various T-ALL cell lines | Varies depending on the cell line's dependence on NOTCH signaling. Sensitive lines show low GI50 values. | [8] |
| Apoptosis Rate | Various T-ALL cell lines | Increased apoptosis observed in GSI-sensitive cell lines, often measured by assays like TUNEL. | [9][12] |
| Cell Cycle Arrest | Various T-ALL cell lines | Accumulation of cells in the G0/G1 phase of the cell cycle. | [8] |
| NOTCH Target Gene Expression | Various T-ALL cell lines | Downregulation of NOTCH target genes (e.g., HES1, MYC) upon GSI treatment. | [11] |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of GSIs in T-ALL cell lines.
1. Cell Culture
-
Cell Lines: Commonly used human T-ALL cell lines include ALL-SIL, MOLT4, and MOLT16.[13] A comprehensive database of human T-ALL cell lines with their characteristics is also available.[14]
-
Culture Medium: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 2 mM L-glutamine.[13]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability and Proliferation Assays
-
Objective: To determine the effect of GSI treatment on the viability and proliferation of T-ALL cell lines.
-
Methodology (MTT/MTS Assay):
-
Seed T-ALL cells in 96-well plates at a predetermined density.
-
Treat the cells with a range of GSI concentrations for a specified duration (e.g., 48-72 hours).[13]
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[15]
-
If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.[15]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 or GI50 values.[13]
-
-
Alternative Methods: Other viability assays include those based on resazurin (B115843) reduction, ATP measurement, or real-time cell monitoring.[15] The Cell Counting Kit-8 (CCK-8) is also a commonly used alternative.[13]
3. Apoptosis Assays
-
Objective: To quantify the induction of apoptosis in T-ALL cell lines following GSI treatment.
-
Methodology (Annexin V/Propidium (B1200493) Iodide Staining):
-
Treat cells with the GSI as described for the viability assay.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Other Methods: Apoptosis can also be assessed by measuring caspase activity, changes in mitochondrial membrane potential, or through TUNEL assays to detect DNA fragmentation.[9][12]
4. Cell Cycle Analysis
-
Objective: To determine the effect of GSI treatment on the cell cycle distribution of T-ALL cell lines.
-
Methodology (Propidium Iodide Staining):
-
Treat cells with the GSI for the desired time.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and treat with RNase A to remove RNA.
-
Stain the cellular DNA with propidium iodide.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the NOTCH signaling pathway targeted by GSIs and a general experimental workflow for evaluating GSI efficacy.
Caption: The NOTCH signaling pathway and the inhibitory action of GSIs.
References
- 1. assets-we.cas.dgs.com [assets-we.cas.dgs.com]
- 2. manuals.plus [manuals.plus]
- 3. medicalexpo.com [medicalexpo.com]
- 4. assets-ue.cas.dgs.com [assets-ue.cas.dgs.com]
- 5. device.report [device.report]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of NOTCH signaling by gamma secretase inhibitor engages the RB pathway and elicits cell cycle exit in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Inhibition of NOTCH signaling by gamma secretase inhibitor engages the RB pathway and elicits cell cycle exit in T-cell acute lymphoblastic leukemia cells. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Dual Targeting of Apoptotic and Signaling Pathways in T-Lineage Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Creation of a Human T-ALL Cell Line Online Database Human T-ALL cell line database - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Gamma-Secretase Inhibitor (GSI) Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-secretase is a multi-subunit protease complex that plays a critical role in cellular signaling pathways by cleaving transmembrane proteins. One of its most well-studied substrates is the Notch receptor. Upon ligand binding, Notch undergoes a series of proteolytic cleavages, culminating in a final cut by gamma-secretase. This releases the Notch intracellular domain (NICD), which then translocates to the nucleus to act as a transcriptional activator, influencing cell fate, proliferation, and differentiation.[1][2][3][4] Dysregulation of the Notch signaling pathway is implicated in various diseases, including cancer and Alzheimer's disease.[2][5]
Gamma-secretase inhibitors (GSIs) are small molecules that block the activity of this enzyme, thereby preventing the release of NICD and downregulating Notch signaling.[1][2][3] This document provides detailed protocols for the preparation of a stock solution of a representative GSI for laboratory use. While the specific designation "GSI-18" does not correspond to a publicly recognized gamma-secretase inhibitor, the following guidelines are based on the properties of commonly used GSIs in research, such as DAPT (GSI-IX).
GSI Data Presentation
The following table summarizes the key quantitative data for a representative gamma-secretase inhibitor, DAPT, which is widely used in laboratory settings.
| Parameter | Value | Reference |
| Compound Name | DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) | [5][6] |
| Molecular Formula | C₂₃H₂₆F₂N₂O₄ | [7][8] |
| Molecular Weight | 432.46 g/mol | [6][7] |
| Appearance | Lyophilized powder | [7] |
| Solubility | Soluble in DMSO (e.g., at 15 mg/mL), Ethanol (e.g., at 1 mg/mL) | [7] |
| IC₅₀ (Aβ42) | ~200 nM in human primary neuronal cultures | [6][7] |
| IC₅₀ (Total Aβ) | ~115 nM in human primary neuronal cultures | [6][7] |
| Typical Stock Solution | 10-25 mM in DMSO | [7][9] |
| Storage | Lyophilized at -20°C for up to 24 months. Stock solution in DMSO at -20°C or -80°C for up to 1-3 months. Aliquot to avoid repeated freeze-thaw cycles. | [7][10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM GSI (DAPT) Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of the gamma-secretase inhibitor DAPT.
Materials:
-
DAPT (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure:
-
Pre-weighing and Calculation:
-
The molecular weight of DAPT is 432.46 g/mol .
-
To prepare a 10 mM stock solution, you will need to dissolve 4.3246 mg of DAPT in 1 mL of DMSO.
-
Calculation: (10 mmol/L) * (1 L/1000 mL) * (432.46 g/mol ) * (1000 mg/g) = 4.3246 mg/mL.
-
It is often more practical to use the entire contents of a pre-weighed vial (e.g., 5 mg) and add the appropriate volume of DMSO. For 5 mg of DAPT, the volume of DMSO to add for a 10 mM solution is: (5 mg) / (4.3246 mg/mL) = 1.156 mL or 1156 µL. Cell Signaling Technology provides a recommendation to reconstitute 5 mg in 462.43 µl DMSO for a 25 mM stock.[7]
-
-
Reconstitution:
-
Allow the vial of lyophilized DAPT to equilibrate to room temperature before opening to prevent condensation.
-
Carefully add the calculated volume of anhydrous DMSO to the vial of DAPT.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. The volume of the aliquots should be based on the typical working concentration and volume needed for your experiments to minimize waste.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C. For long-term storage, -80°C is recommended.[10] It is advised to use the solution within 1 to 3 months to maintain potency.[7] Avoid repeated freeze-thaw cycles.[7][8][10]
-
Safety Precautions:
-
Always handle DMSO and GSIs in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for the specific GSI and DMSO for detailed safety information.
Protocol 2: Preparation of Working Solutions from Stock
This protocol outlines the dilution of the GSI stock solution to a final working concentration in cell culture media.
Materials:
-
10 mM GSI stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the 10 mM GSI stock solution at room temperature.
-
-
Dilution:
-
Determine the desired final working concentration of the GSI for your experiment. Typical working concentrations for DAPT range from 10-50 µM.[7]
-
Perform serial dilutions in sterile cell culture medium to achieve the final working concentration.
-
Example for a 10 µM working solution:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 1998 µL of cell culture medium. This will result in a 10 µM solution.
-
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.[8][9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Application to Cells:
-
Add the freshly prepared working solution to your cell cultures.
-
Incubate the cells for the desired period, which can range from 12 to 48 hours depending on the experimental goals.[7]
-
Visualizations
References
- 1. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Notch signaling, gamma-secretase inhibitors, and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of NOTCH Signaling by Gamma Secretase Inhibitors - LKT Labs [lktlabs.com]
- 6. DAPT | Neural Stem Cells | Tocris Bioscience [tocris.com]
- 7. DAPT | Cell Signaling Technology [cellsignal.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Gamma-Secretase Inhibitors in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data regarding the application of GSI-18 (CAS 362653-62-1) in neurodegenerative disease research, particularly its effects on Amyloid Precursor Protein (APP) processing and amyloid-beta (Aβ) production, is not extensively available in the public domain. The primary documented application of this compound is in cancer research through the inhibition of Notch signaling. Therefore, to provide a comprehensive and practical guide, these application notes utilize data and protocols from well-characterized, representative γ-secretase inhibitors, such as Semagacestat (B1675699) (LY450139) and DAPT , which have been widely studied in the context of Alzheimer's disease.
Introduction to Gamma-Secretase Inhibition
Gamma-secretase (γ-secretase) is an intramembrane protease complex essential for the processing of multiple type-I transmembrane proteins. In the context of neurodegenerative diseases, particularly Alzheimer's disease (AD), its most critical role is the final cleavage of the Amyloid Precursor Protein (APP). This cleavage follows the initial processing by β-secretase and results in the generation of amyloid-beta (Aβ) peptides of varying lengths.[1] The accumulation and aggregation of longer Aβ species, such as Aβ42, are considered a central event in the pathogenesis of AD, leading to the formation of amyloid plaques.[2]
Gamma-secretase inhibitors (GSIs) are small molecules designed to block the catalytic activity of this enzyme, thereby reducing the production of all Aβ peptide variants.[3][4] This mechanism makes GSIs a direct therapeutic approach to test the amyloid hypothesis. However, γ-secretase also cleaves other crucial substrates, most notably the Notch receptor. The inhibition of Notch signaling can lead to significant side effects, which has been a major challenge in the clinical development of non-selective GSIs.[5][6] Therefore, characterizing the selectivity and therapeutic window of any GSI is paramount.
Mechanism of Action
The primary mechanism of a GSI is the direct inhibition of the presenilin subunit, the catalytic core of the γ-secretase complex. This action prevents the intramembrane cleavage of its substrates.
-
Inhibition of APP Processing: By blocking γ-secretase, GSIs prevent the cleavage of the APP C-terminal fragment (β-CTF or C99), leading to a dose-dependent reduction in the secretion of Aβ40 and Aβ42.[5] This is the desired therapeutic effect for Alzheimer's disease.
-
Inhibition of Notch Signaling: GSIs also block the cleavage of the Notch receptor, which is essential for cell-fate decisions. This prevents the release of the Notch intracellular domain (NICD), which normally translocates to the nucleus to regulate gene expression. Inhibition of this pathway is the primary source of mechanism-based toxicity.[5][6]
Quantitative Data Summary
The efficacy and selectivity of a GSI are determined by its half-maximal inhibitory concentration (IC50) against Aβ production versus Notch signaling. A higher Notch/Aβ IC50 ratio indicates greater selectivity for APP, which is a desirable characteristic for minimizing toxicity.
| Compound | Target | IC50 (nM) | Cell Line / Assay Condition | Reference(s) |
| Semagacestat (LY450139) | Aβ40 | 12.1 | H4 human glioma cells (APPwt) | [3][5] |
| Aβ42 | 10.9 | H4 human glioma cells (APPwt) | [3][5] | |
| Notch | 14.1 | H4 human glioma cells | [3][5][7] | |
| Aβ40 (murine) | 111 | Murine cortical neurons | [5] | |
| DAPT | Total Aβ | 115 | Human primary neurons | [4][8] |
| Aβ42 | 200 | Human primary neurons | [4][8] | |
| Total Aβ | ~20 | HEK293 cells (APPwt) | [9] |
Experimental Protocols
In Vitro Protocol: Aβ Reduction in a Neuronal Cell Line
This protocol describes a general method for treating a neuronal cell line with a GSI and quantifying the subsequent reduction in secreted Aβ peptides. The human neuroblastoma SH-SY5Y cell line is commonly used as it can be differentiated into a more mature neuron-like phenotype.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Retinoic Acid (RA)
-
Opti-MEM™ or similar serum-free medium
-
GSI compound (e.g., DAPT) and vehicle (DMSO)
-
Aβ40 and Aβ42 ELISA kits
-
MTT or similar cell viability assay kit
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in standard DMEM/F12 with 10% FBS.
-
To differentiate, seed cells at an appropriate density (e.g., 1x10^5 cells/well in a 24-well plate).
-
The following day, replace the medium with a differentiation medium containing 1% FBS and 10 µM Retinoic Acid. Culture for 4-6 days, changing the medium every 2 days.[10]
-
-
GSI Treatment:
-
Prepare a stock solution of the GSI (e.g., 10 mM DAPT in DMSO).
-
On the day of treatment, wash the differentiated cells once with PBS.
-
Add fresh serum-free medium (e.g., Opti-MEM™) containing the desired final concentrations of the GSI. Prepare a dilution series (e.g., 0.1 nM to 10 µM) to determine the IC50.
-
Include a vehicle control group (e.g., 0.1% DMSO).
-
Incubate the cells for 24 to 48 hours at 37°C.
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect the conditioned medium from each well. Centrifuge to pellet any cell debris and store the supernatant at -80°C for ELISA analysis.
-
Wash the remaining cells in the plate with PBS.
-
For Viability: Perform an MTT or similar assay according to the manufacturer's protocol to ensure the observed Aβ reduction is not due to cytotoxicity.
-
For Normalization (Optional): Lyse the cells and determine the total protein concentration using a BCA assay. Aβ levels can be normalized to total protein.
-
-
Aβ Quantification:
-
Quantify the levels of Aβ40 and Aβ42 in the collected conditioned media using specific sandwich ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Aβ concentrations to the vehicle-treated control.
-
Plot the percentage of Aβ inhibition against the logarithm of the GSI concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
In Vivo Protocol: Aβ Reduction in a Transgenic Mouse Model
This protocol provides a general framework for administering a GSI to a transgenic mouse model of AD, such as the Tg2576 mouse, to assess its effect on brain Aβ levels.
Materials:
-
Tg2576 mice or other suitable AD model.[11]
-
GSI compound (e.g., Semagacestat)
-
Vehicle for oral administration (e.g., 20% Captisol or 1% carboxymethylcellulose).
-
Oral gavage needles.
-
Brain homogenization buffer and equipment.
-
Aβ ELISA kits for brain homogenate.
Procedure:
-
Compound Formulation and Dosing:
-
Prepare the GSI in a suitable vehicle for oral administration (p.o.). For example, Semagacestat can be formulated in an aqueous vehicle.
-
Based on prior pharmacokinetic studies, determine the appropriate dose. For Semagacestat, doses of 10-100 mg/kg have been used in mice.[5][11][12] For DAPT, a dose of 100 mg/kg has been shown to reduce brain Aβ.[9][13]
-
-
Animal Treatment:
-
Acclimate age-matched Tg2576 mice and non-transgenic littermate controls for at least one week before the study begins.
-
Divide animals into a vehicle control group and one or more GSI treatment groups.
-
Administer the GSI or vehicle via oral gavage once daily for the desired study duration. This can range from an acute, single-dose study to a chronic study lasting several weeks or months.[12][13]
-
-
Tissue Collection:
-
At a defined time point after the final dose (e.g., 3-6 hours, to coincide with expected peak compound concentration in the brain), euthanize the mice.
-
Perfuse the animals with saline and rapidly dissect the brain. The hippocampus and cortex are typically the regions of interest.
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
-
Brain Homogenate Preparation:
-
Homogenize the brain tissue in a suitable buffer (e.g., Guanidine-HCl or RIPA buffer containing protease inhibitors) to extract Aβ peptides.
-
Centrifuge the homogenate at high speed to pellet insoluble material. Collect the supernatant for analysis.
-
-
Aβ Quantification:
-
Determine the total protein concentration of the brain extracts using a BCA assay.
-
Measure the levels of Aβ40 and Aβ42 in the brain homogenates using specific ELISA kits.
-
Normalize Aβ levels to the total protein concentration (e.g., pg of Aβ per mg of total protein).
-
-
Data Analysis:
-
Compare the mean brain Aβ levels between the vehicle-treated and GSI-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Calculate the percentage reduction in Aβ levels for the treatment group relative to the control group.
-
Handling and Storage
-
Form: GSI compounds are typically supplied as a solid powder.
-
Storage: Store the solid compound at -20°C. Protect from light and moisture.
-
Solution Preparation: Prepare stock solutions in a suitable solvent such as DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure the final concentration of the solvent in cell culture media is non-toxic (typically ≤0.1%).
References
- 1. BACE-1 inhibition prevents the γ-secretase inhibitor evoked Aβ rise in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Semagacestat | ALZFORUM [alzforum.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. abmole.com [abmole.com]
- 8. DAPT, gamma-Secretase inhibitor (CAS 208255-80-5) | Abcam [abcam.com]
- 9. selleckchem.com [selleckchem.com]
- 10. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Effects of the γ-secretase inhibitor semagacestat on hippocampal neuronal network oscillation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute γ-Secretase Inhibition Improves Contextual Fear Conditioning in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring GSI-18 Activity on γ-Secretase
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-secretase is a multi-subunit intramembrane protease complex that plays a critical role in cellular signaling and is implicated in both Alzheimer's disease and cancer. It performs the final cleavage of the Amyloid Precursor Protein (APP) to generate Amyloid-beta (Aβ) peptides, and it is also essential for the activation of the Notch signaling pathway. The γ-secretase inhibitor GSI-18 has been identified as a compound with anticancer activity, primarily through its inhibition of Notch signaling, making it a valuable tool for research in oncology, particularly in cancers with aberrant Notch activation like pancreatic cancer.[1][2]
These application notes provide detailed protocols for measuring the activity of this compound on γ-secretase, focusing on its effects on both the Notch and APP processing pathways. The methodologies described herein are essential for researchers aiming to characterize the potency and selectivity of this compound and similar compounds.
Mechanism of Action of γ-Secretase Inhibitors
γ-secretase inhibitors (GSIs) function by binding to the γ-secretase complex, thereby preventing the proteolytic cleavage of its substrates. This inhibition is often non-competitive and can lead to the stabilization of the enzyme-substrate complex.[3] By blocking the cleavage of Notch, GSIs prevent the release of the Notch Intracellular Domain (NICD), which is necessary for the transcriptional activation of downstream target genes involved in cell proliferation, differentiation, and survival.[4][5] Similarly, inhibition of APP cleavage by GSIs reduces the production of Aβ peptides.
Data Presentation: this compound Activity
| Compound | Target Pathway | Assay Type | Cell Line | Concentration/IC50 | Reference |
| This compound | Notch Signaling | Luciferase Reporter Assay (CBF-1 binding site) | PANC-1 | 2 µmol/L (Significant downregulation) | [6] |
| This compound | Cell Viability | MTS Assay | PANC-1, CAPAN-1, etc. | 2, 5, 10 µmol/L (Dose-dependent inhibition) | [6] |
| AL101 (BMS-906024) | Notch1 Cleavage | Cell-free Assay | - | 1.6 nM | [7] |
| AL101 (BMS-906024) | Notch2 Cleavage | Cell-free Assay | - | 0.7 nM | [7] |
| AL101 (BMS-906024) | Notch3 Cleavage | Cell-free Assay | - | 3.4 nM | [7] |
| AL101 (BMS-906024) | Notch4 Cleavage | Cell-free Assay | - | 2.9 nM | [7] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: γ-Secretase signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound activity.
Experimental Protocols
Protocol 1: Cell-Based Notch Signaling Reporter Assay
This protocol is designed to measure the inhibition of Notch signaling by this compound using a luciferase reporter assay. The principle is that NICD, upon release by γ-secretase, activates a reporter gene (e.g., luciferase) under the control of a Notch-responsive promoter (e.g., CSL/CBF1 binding sites).
Materials:
-
PANC-1 or other suitable cancer cell line
-
CSL/CBF1-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
DMEM with 10% FBS
-
This compound
-
DMSO (vehicle control)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed PANC-1 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the CSL/CBF1-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 2, 5, 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the this compound concentration to determine the inhibitory effect.
Protocol 2: In Vitro γ-Secretase Activity Assay (Fluorogenic Substrate)
This protocol measures the direct enzymatic activity of γ-secretase in the presence of this compound using a fluorogenic substrate. The substrate is a peptide containing the γ-secretase cleavage site flanked by a fluorophore and a quencher. Cleavage separates the fluorophore and quencher, resulting in a fluorescent signal.
Materials:
-
Purified γ-secretase enzyme preparation (e.g., from cell membranes)
-
Fluorogenic γ-secretase substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 6.8, 2 mM EDTA, 0.25% CHAPSO)
-
This compound
-
DMSO
-
Black 96-well plate
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well black plate, add the assay buffer.
-
Inhibitor Addition: Add this compound at various concentrations or DMSO (vehicle control) to the wells.
-
Enzyme Addition: Add the purified γ-secretase preparation to each well.
-
Pre-incubation: Pre-incubate the plate at 37°C for 30 minutes.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths every 5 minutes for 1-2 hours.
-
Data Analysis: Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound. Plot the velocity against the inhibitor concentration to determine the IC50 value.
Protocol 3: Aβ Peptide Quantification by ELISA
This protocol measures the effect of this compound on the production of Aβ40 and Aβ42 from cells overexpressing APP.
Materials:
-
HEK293 cells stably expressing human APP (e.g., APP695)
-
DMEM with 10% FBS
-
This compound
-
DMSO
-
Aβ40 and Aβ42 ELISA kits
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the APP-expressing HEK293 cells in a 24-well plate and grow to ~80% confluency.
-
This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or DMSO.
-
Incubation: Incubate the cells for 24-48 hours.
-
Sample Collection: Collect the conditioned medium from each well and centrifuge to remove cell debris.
-
ELISA: Perform the Aβ40 and Aβ42 ELISA on the conditioned media according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve for both Aβ40 and Aβ42. Calculate the concentration of each Aβ species in the samples. Plot the Aβ concentrations against the this compound concentration to determine the effect on Aβ production.
Conclusion
The protocols outlined in these application notes provide robust methods for characterizing the activity of this compound on γ-secretase. By employing a combination of cell-based reporter assays, direct enzymatic assays, and product quantification methods, researchers can obtain a comprehensive understanding of the inhibitor's potency and its effects on both Notch signaling and APP processing. This information is crucial for the continued development and application of this compound and other γ-secretase inhibitors in cancer and neurodegenerative disease research.
References
- 1. Inhibitors of γ-secretase stabilize the complex and differentially affect processing of amyloid precursor protein and other substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of γ-Secretase Activity Inhibits Tumor Progression in a Mouse Model of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Notch signaling pathway in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Notch Signaling Pathway in Pancreatic Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Cancer Stem Cell Maintenance with GSI-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that possess the ability to self-renew and differentiate, driving tumor growth, metastasis, and resistance to conventional therapies.[1][2] The Notch signaling pathway is a critical regulator of CSC maintenance and survival in various cancers.[1][3][4] GSI-18, a potent gamma-secretase inhibitor (GSI), offers a targeted approach to disrupt this pathway, thereby inhibiting CSC function and providing a valuable tool for cancer research and drug development.[5] These application notes provide detailed protocols for utilizing this compound to study its effects on cancer stem cell maintenance.
Mechanism of Action: this compound and the Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system essential for normal development and tissue homeostasis. In the context of cancer, aberrant activation of this pathway is frequently observed and is crucial for the maintenance of the CSC population.[1][3][4]
The signaling cascade is initiated when a Notch receptor on one cell interacts with a ligand (e.g., Delta-like or Jagged) on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final and critical cleavage is mediated by the γ-secretase enzyme complex, which releases the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and a co-activator of the Mastermind-like (MAML) family. This complex activates the transcription of downstream target genes, including those from the HES (Hairy and Enhancer of Split) and HEY (Hairy/Enhancer-of-split related with YRPW motif) families, which are crucial for maintaining the undifferentiated and self-renewing state of CSCs.[6][7][8]
This compound acts as a direct inhibitor of the γ-secretase enzyme. By blocking this enzyme, this compound prevents the cleavage of the Notch receptor and the subsequent release of the NICD. This halt in signal transduction leads to the downregulation of Notch target genes, ultimately resulting in the inhibition of CSC self-renewal, induction of differentiation, and a reduction in the CSC population.[1][5]
Data Presentation
The following tables summarize the quantitative effects of this compound on cancer stem cell populations as reported in preclinical studies.
Table 1: Effect of this compound on Cancer Stem Cell Marker Expression
| Cell Line/Model | CSC Marker | This compound Concentration | Treatment Duration | % Reduction in CSC Population (Mean ± SD) | Reference |
| Salivary Adenoid Cystic Carcinoma (SACC) Cells | Sphere Formation | 2 µM | 3 days | Not specified, significant reduction observed | [5] |
| Breast Cancer Patient-Derived Mammospheres | Mammosphere Formation | 10 µM (MRK003) | 7 days | Complete block of new mammosphere formation | [9] |
| Gastric Cancer Xenograft | CD44+ | Not Specified | 4 weeks | Significant decrease in Ki67 staining | [10] |
Table 2: Effect of this compound on In Vitro Cancer Stem Cell Self-Renewal
| Cell Line | Assay | This compound Concentration | % Inhibition of Sphere Formation (Mean ± SD) | Reference |
| Salivary Adenoid Cystic Carcinoma (SACC-83) | Sphere-forming assay | 2 µM | ~50% | [5] |
| Salivary Adenoid Cystic Carcinoma (SACC-LM) | Sphere-forming assay | 2 µM | ~60% | [5] |
Table 3: Effect of this compound on In Vivo Tumor Growth
| Xenograft Model | This compound Administration | Treatment Duration | % Tumor Growth Inhibition (vs. Control) | Reference |
| Gastric Cancer CD44+ CSC Xenograft | Not Specified | 4 weeks | Significant (p < 0.001) | [10] |
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of this compound on cancer stem cell maintenance are provided below.
Mammosphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells in non-adherent, serum-free conditions.
Materials:
-
Cancer cell line of interest
-
DMEM/F12 medium
-
B27 supplement
-
EGF (Epidermal Growth Factor)
-
bFGF (basic Fibroblast Growth Factor)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Trypan Blue solution
-
Hemocytometer
Protocol:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency in standard culture conditions.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with serum-containing medium and centrifuge the cells.
-
Resuspend the cell pellet in serum-free DMEM/F12 to create a single-cell suspension.
-
Perform a cell count using Trypan Blue and a hemocytometer to determine the number of viable cells.[11]
-
-
Plating:
-
Prepare mammosphere medium: DMEM/F12 supplemented with B27, 20 ng/mL EGF, 20 ng/mL bFGF, and Penicillin-Streptomycin.
-
Seed the single-cell suspension in ultra-low attachment plates at a low density (e.g., 1,000 to 20,000 cells/mL) in the mammosphere medium.
-
-
This compound Treatment:
-
Add this compound to the wells at the desired final concentrations. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 humidified incubator for 7-14 days. Do not disturb the plates for the first few days to allow sphere formation.
-
-
Quantification:
-
After the incubation period, count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope.
-
Calculate the Mammosphere Forming Efficiency (MFE) using the following formula: MFE (%) = (Number of mammospheres / Number of cells seeded) x 100 [11]
-
-
Serial Passaging (for self-renewal assessment):
-
Collect the primary mammospheres by gentle centrifugation.
-
Dissociate the spheres into single cells using Trypsin-EDTA.
-
Re-plate the single cells in fresh mammosphere medium with or without this compound and repeat the incubation and quantification steps for secondary mammosphere formation.
-
ALDEFLUOR™ Assay for Aldehyde Dehydrogenase (ALDH) Activity
This assay identifies cancer stem cells based on their high ALDH enzymatic activity.
Materials:
-
ALDEFLUOR™ Kit (containing ALDEFLUOR™ reagent and DEAB inhibitor)
-
Cancer cells treated with this compound or vehicle control
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Harvest the this compound-treated and control cells and prepare a single-cell suspension in ALDEFLUOR™ assay buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
For each sample, prepare a "test" tube and a "control" tube.
-
To the "control" tube, add the ALDH inhibitor, DEAB.
-
Add the activated ALDEFLUOR™ reagent to the "test" tube.
-
Immediately transfer half of the cell suspension from the "test" tube to the "control" tube.
-
-
Incubation:
-
Incubate both tubes at 37°C for 30-60 minutes, protected from light. The optimal incubation time may vary between cell lines.[12]
-
-
Flow Cytometry Analysis:
-
After incubation, centrifuge the cells and resuspend them in fresh ALDEFLUOR™ assay buffer.
-
Analyze the cells on a flow cytometer. The DEAB-treated sample is used to set the gate for the ALDH-positive population.
-
Quantify the percentage of ALDH-positive cells in the this compound-treated and control samples. A reduction in the ALDH-positive population indicates an effect on the CSCs.[12][13]
-
Flow Cytometry for CD44+/CD24- Cancer Stem Cell Markers
This method identifies and quantifies a common breast cancer stem cell phenotype.
Materials:
-
This compound-treated and control cancer cells
-
Fluorescently-conjugated antibodies against CD44 (e.g., FITC-conjugated) and CD24 (e.g., PE-conjugated)
-
Isotype control antibodies
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Harvest and wash the cells, then resuspend them in cold FACS buffer at a concentration of 1 x 10^6 cells/100 µL.
-
-
Antibody Staining:
-
Add the anti-CD44 and anti-CD24 antibodies to the cell suspension.
-
Prepare a separate tube with isotype control antibodies as a negative control.
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing:
-
Wash the cells twice with cold FACS buffer to remove unbound antibodies.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer and analyze them using a flow cytometer.
-
Use the isotype controls to set the gates for positive and negative populations.
-
Quantify the percentage of CD44+/CD24- cells in the this compound-treated and control samples.
-
In Vivo Tumorigenicity Assay
This assay evaluates the effect of this compound on the ability of cancer stem cells to initiate and grow tumors in an animal model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer stem cells (isolated or enriched)
-
Matrigel (optional, can enhance tumor formation)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation and Injection:
-
Prepare a single-cell suspension of the cancer stem cells.
-
Mix the cells with Matrigel (if used) on ice.
-
Subcutaneously inject a limiting dilution series of the cells into the flanks of the mice.
-
-
This compound Administration:
-
Once tumors are palpable, randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation and growth.
-
Measure the tumor dimensions with calipers two to three times a week.
-
Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2 .
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
-
Compare the tumor growth rates and final tumor volumes between the this compound-treated and control groups to assess the in vivo efficacy of the inhibitor.[14]
-
Conclusion
This compound is a valuable research tool for investigating the role of the Notch signaling pathway in cancer stem cell maintenance. The protocols outlined in these application notes provide a framework for assessing the in vitro and in vivo effects of this compound on CSC populations. By utilizing these methods, researchers can gain insights into the therapeutic potential of targeting the Notch pathway to eliminate cancer stem cells and improve treatment outcomes.
References
- 1. Targeting Notch signalling pathway of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Notch pathway activation is essential for maintenance of stem-like cells in early tongue cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Notch, Hedgehog, and Wnt pathways in cancer stem cells: clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. The Proportion of ALDEFLUOR-Positive Cancer Stem Cells Changes with Cell Culture Density Due to the Expression of Different ALDH Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of in vivo tumorigenicity tests using severe immunodeficient NOD/Shi-scid IL2Rγnull mice for detection of tumorigenic cellular impurities in human cell-processed therapeutic products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting GSI Insolubility in Aqueous Solutions
Welcome to the technical support center for gamma-secretase inhibitors (GSIs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during experimentation, with a focus on the potent gamma-secretase inhibitor LY-411575 as a representative example for addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my GSI precipitating when I add it to my aqueous cell culture medium or buffer?
A1: Gamma-secretase inhibitors, such as LY-411575, are often highly hydrophobic molecules. This inherent chemical property leads to poor solubility in aqueous solutions. Precipitation typically occurs when a concentrated stock solution, prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous environment. The abrupt change in solvent polarity causes the hydrophobic compound to come out of solution.
Q2: What is the recommended solvent for preparing a stock solution of LY-411575?
A2: Anhydrous, high-purity DMSO is the most commonly recommended solvent for creating a stock solution of LY-411575.[1][2][3][4][5] It is crucial to use a fresh, dry solvent, as DMSO can absorb moisture, which may reduce the solubility of the compound.[4] For some applications, ethanol (B145695) can also be used.[1][3]
Q3: Can I dissolve LY-411575 directly in an aqueous buffer like PBS?
A3: Direct dissolution of LY-411575 in aqueous buffers is not recommended due to its poor water solubility.[1] A concentrated stock solution in a suitable organic solvent must be prepared first and then serially diluted.
Q4: What is the maximum concentration of DMSO that is safe for my cell cultures?
A4: The final concentration of DMSO in your cell culture medium should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. The specific tolerance can vary between different cell lines, so it is advisable to run a vehicle control experiment to determine the optimal concentration for your specific cell type.
Q5: How should I store my LY-411575 stock solution?
A5: LY-411575 stock solutions in DMSO should be stored at -20°C or -80°C.[1][5][6] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[1][5]
Troubleshooting Guide: GSI Precipitation
This guide provides a systematic approach to resolving precipitation issues with LY-411575 in your experiments.
Issue 1: Precipitate forms immediately upon diluting the DMSO stock solution into an aqueous medium.
-
Cause A: Final concentration is too high. The final concentration of LY-411575 in the aqueous solution may exceed its solubility limit.
-
Solution: Lower the final working concentration of the inhibitor.
-
-
Cause B: Improper mixing technique. Adding the aqueous medium directly to the small volume of the DMSO stock can create localized high concentrations, leading to precipitation.
-
Solution: Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
-
Cause C: Low temperature of the aqueous medium. Diluting into a cold medium can decrease the solubility of the compound.
-
Solution: Ensure your cell culture medium or buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the GSI stock solution.[5]
-
Issue 2: The working solution appears cloudy or contains visible particles after preparation.
-
Cause A: Incomplete initial dissolution. The compound may not have been fully dissolved in the DMSO stock solution.
-
Cause B: Poor quality of the solvent. The DMSO used may contain water or other impurities.
-
Solution: Always use fresh, anhydrous, high-purity DMSO for preparing stock solutions.[4]
-
Issue 3: No visible precipitate, but a loss of compound activity is observed in the experiment.
-
Cause A: Adsorption to plasticware. Hydrophobic compounds can adsorb to the surfaces of plastic tubes, pipette tips, and plates, which reduces the effective concentration in your experiment.
-
Solution: Use low-adhesion plasticware. Pre-rinsing pipette tips with the solution before transfer can also help minimize loss.
-
-
Cause B: Formation of inactive aggregates. The GSI may be forming small, non-visible aggregates that are not biologically active.
-
Solution: Briefly sonicate the final working solution to help break up small aggregates.
-
Quantitative Data Summary
The solubility of LY-411575 in various solvents is summarized below. Please note that solubility can be affected by factors such as temperature, purity, and the presence of moisture in the solvent.
| Solvent | Reported Solubility | Source |
| DMSO | Slightly soluble: 0.1-1 mg/mL | [6] |
| DMSO | > 10 mM | [7][8] |
| DMSO | 5 mg/mL | |
| DMSO | 88 mg/mL (183.53 mM) | [3] |
| DMSO | 95 mg/mL (198.13 mM) | [4] |
| Methanol | Slightly soluble: 0.1-1 mg/mL | [6] |
| Ethanol | 11 mg/mL (22.94 mM) | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM LY-411575 Stock Solution in DMSO
-
Materials:
-
LY-411575 powder (Molecular Weight: 479.48 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of LY-411575 powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of LY-411575 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 4.79 mg of LY-411575.
-
Add the calculated volume of anhydrous DMSO to the powder.
-
To facilitate dissolution, gently vortex the tube. If necessary, warm the solution at 37°C for 3-5 minutes or place it in an ultrasonic bath for a short period.[5][7][8]
-
Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.
-
Aliquot the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.[5]
-
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Materials:
-
10 mM LY-411575 stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM LY-411575 stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to make 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock solution.
-
In a sterile tube, add the pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the LY-411575 stock solution dropwise. This ensures rapid dilution and minimizes the risk of precipitation.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness.
-
If desired, the final solution can be filtered through a 0.2 µM low-protein binding filter.[5]
-
Use the freshly prepared working solution immediately for your experiments.
-
Visualizations
References
- 1. as-605240.com [as-605240.com]
- 2. cellgs.com [cellgs.com]
- 3. LY-411575 | Apoptosis | Gamma-secretase | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. apexbt.com [apexbt.com]
Technical Support Center: Mitigating Off-Target Effects of Gamma-Secretase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of Gamma-Secretase Inhibitors (GSIs) in their experiments. Given the broad activity of gamma-secretase, careful experimental design is crucial to ensure that observed effects are due to the intended target inhibition.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of Gamma-Secretase Inhibitors?
Gamma-Secretase is a multi-subunit protease complex responsible for the cleavage of numerous type I transmembrane proteins. The intended on-target effect of most GSIs in a research context, particularly in cancer studies, is the inhibition of Notch signaling. However, because gamma-secretase cleaves many other substrates, GSIs can have significant off-target effects. The most well-documented off-target effect is the inhibition of Amyloid Precursor Protein (APP) processing, which is the basis of their initial investigation for Alzheimer's disease. Other known substrates include CD44, E-cadherin, and dozens of others, making the potential for off-target effects extensive.[1][2] Non-selective inhibition can lead to toxicities, such as gastrointestinal issues, due to the disruption of normal cellular processes regulated by these other substrates.[3]
Q2: How can I determine if the phenotype I observe is an off-target effect?
Distinguishing on-target from off-target effects is a critical aspect of working with GSIs. A multi-pronged approach is recommended:
-
Rescue Experiments: If the observed phenotype is due to Notch inhibition, it should be rescuable by the introduction of a constitutively active Notch Intracellular Domain (NICD), which bypasses the need for gamma-secretase cleavage.
-
Use of Multiple, Structurally Different GSIs: Different GSIs may have distinct off-target profiles.[1] If the same phenotype is observed with several structurally unrelated GSIs, it is more likely to be an on-target effect.
-
Control Cell Lines: Utilize cell lines with genetic knockouts of the intended target (e.g., Notch receptors) or key downstream effectors. These cells should not exhibit the phenotype of interest when treated with the GSI if the effect is on-target.
-
Dose-Response Analysis: On-target effects should correlate with the IC50 of the GSI for the intended pathway, while off-target effects may occur at different concentrations.
Q3: What are the most common off-target signaling pathways affected by GSIs?
The most significant and well-characterized off-target pathway is the processing of the Amyloid Precursor Protein (APP), which is central to the pathology of Alzheimer's disease. However, gamma-secretase has a large number of substrates, and therefore, GSIs can potentially interfere with any signaling pathway initiated by the intramembrane cleavage of a type I transmembrane protein. This includes pathways involved in cell adhesion (E-cadherin), cell migration (CD44), and various growth factor receptor signaling cascades.[2]
Troubleshooting Guide
| Problem | Potential Cause (Off-Target Related) | Recommended Solution |
| High Cell Toxicity at Low GSI Concentrations | The cell line may be particularly sensitive to the inhibition of a non-Notch substrate essential for its survival. | Perform a dose-response curve to determine the therapeutic window. Use a lower concentration of the GSI in combination with other agents, or consider a more selective GSI if available. |
| Inconsistent Results Across Experiments | Off-target effects may be influenced by subtle changes in experimental conditions (e.g., cell density, passage number) that affect the expression or activity of other gamma-secretase substrates. | Standardize all experimental parameters. Regularly check cell line authenticity and health. Include positive and negative controls in every experiment. |
| Observed Phenotype Does Not Correlate with Notch Inhibition | The effect is likely due to the inhibition of another gamma-secretase substrate. | Conduct a rescue experiment with active NICD. If the phenotype is not rescued, investigate other potential pathways by examining the expression and processing of other known gamma-secretase substrates. |
| Discrepancy Between in vitro and in vivo Results | The in vivo microenvironment may lead to different off-target effects. For example, gastrointestinal toxicity is a common off-target effect of GSIs in vivo due to Notch inhibition in the gut epithelium.[3] | Carefully monitor for systemic toxicities in animal models. Consider local delivery of the GSI to minimize systemic exposure. Correlate in vivo effects with biomarker studies (e.g., analysis of Notch target gene expression in tumor vs. normal tissue). |
Experimental Protocols
Protocol 1: Determining the On-Target Potency of a GSI
Objective: To determine the concentration range over which a GSI inhibits the Notch signaling pathway.
Methodology:
-
Cell Culture: Plate cells known to have active Notch signaling (e.g., a triple-negative breast cancer cell line like HCC1599) at a consistent density.[4]
-
GSI Treatment: Treat cells with a serial dilution of the GSI (e.g., from 1 nM to 10 µM) for a predetermined time (e.g., 24-72 hours). Include a vehicle-only control (e.g., DMSO).
-
Western Blot Analysis: Lyse the cells and perform a Western blot to detect the levels of the cleaved, active form of Notch1 (N1-ICD). A dose-dependent decrease in N1-ICD indicates Notch pathway inhibition.[5]
-
qRT-PCR Analysis: Extract RNA and perform quantitative real-time PCR to measure the expression of known Notch target genes, such as HES1 and HEY1. A dose-dependent decrease in the mRNA levels of these genes will confirm Notch pathway inhibition at the transcriptional level.
-
Data Analysis: Plot the percentage of inhibition against the GSI concentration and calculate the IC50 value.
Protocol 2: Assessing Off-Target Effects on APP Processing
Objective: To determine if the GSI affects the processing of Amyloid Precursor Protein.
Methodology:
-
Cell Culture: Use a cell line that expresses APP, such as HEK293 cells or a neuronal cell line.
-
GSI Treatment: Treat the cells with the GSI at a range of concentrations, including the IC50 for Notch inhibition and higher concentrations.
-
ELISA: Collect the conditioned media from the treated cells and use an enzyme-linked immunosorbent assay (ELISA) to quantify the levels of secreted Aβ40 and Aβ42 peptides. A dose-dependent decrease in these peptides indicates inhibition of APP processing.
-
Western Blot Analysis: Analyze cell lysates by Western blot to detect the accumulation of the APP C-terminal fragment (CTF), which is the direct substrate of gamma-secretase. An increase in APP CTF levels confirms gamma-secretase inhibition.
-
Data Comparison: Compare the IC50 for Aβ reduction with the IC50 for Notch inhibition. A significant overlap suggests a lack of selectivity.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for different GSIs to illustrate the concept of selectivity. Note: This data is for illustrative purposes and does not represent specific findings for a compound named "GSI-18".
| GSI Compound | Notch1 IC50 (nM) | APP (Aβ40) IC50 (nM) | Selectivity Ratio (APP/Notch1) |
| GSI-A | 5 | 10 | 2 |
| GSI-B | 10 | 100 | 10 |
| GSI-C (Notch Sparing) | 500 | 20 | 0.04 |
A higher selectivity ratio indicates greater selectivity for Notch over APP.
Visualizations
Caption: On- and off-target effects of a GSI.
Caption: Troubleshooting workflow for GSI experiments.
References
- 1. γ‐Secretase inhibitors in cancer clinical trials are pharmacologically and functionally distinct | EMBO Molecular Medicine [link.springer.com]
- 2. The critical role of γ-secretase and its inhibitors in cancer and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of biomarkers predictive of GSI response in triple negative breast cancer and adenoid cystic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GSI-18 Concentration for Maximum Notch Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing GSI-18 concentration to achieve maximum Notch inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit the Notch signaling pathway?
This compound is a γ-secretase inhibitor (GSI). The Notch signaling pathway is initiated when a Notch receptor is cleaved by γ-secretase, releasing the Notch intracellular domain (NICD). The NICD then translocates to the nucleus to activate the transcription of target genes. This compound inhibits the activity of the γ-secretase enzyme, thereby preventing the cleavage of the Notch receptor and the subsequent release of NICD. This blockage of NICD formation leads to the inhibition of Notch target gene expression.
Q2: What is the first step in determining the optimal concentration of this compound for my experiments?
The first step is to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. This involves treating your cells with a range of this compound concentrations and then measuring the extent of Notch inhibition.
Q3: How can I measure the inhibition of Notch signaling?
There are several methods to measure Notch signaling inhibition:
-
Western Blot for NICD: This method directly measures the levels of the activated form of the Notch receptor (NICD). A decrease in NICD levels indicates inhibition of Notch signaling.[1]
-
Quantitative PCR (qPCR) for Notch Target Genes: The expression of Notch target genes, such as HES1 and HEY1, is dependent on Notch signaling. A reduction in the mRNA levels of these genes is a reliable indicator of Notch inhibition.[2][3]
-
Luciferase Reporter Assay: This involves using a reporter construct containing a promoter with binding sites for the NICD-associated transcription complex, upstream of a luciferase gene. A decrease in luciferase activity corresponds to a reduction in Notch signaling.
Q4: What are some common off-target effects of gamma-secretase inhibitors?
Gamma-secretase has multiple substrates in addition to Notch receptors. Therefore, GSIs can have off-target effects. For example, some GSIs were initially developed to target the processing of amyloid precursor protein (APP) in Alzheimer's disease research.[4][5] It is crucial to include appropriate controls in your experiments to distinguish between Notch-specific effects and potential off-target effects.
Q5: How long should I treat my cells with this compound?
The optimal treatment duration can vary depending on the cell type and the specific experimental endpoint. It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) in conjunction with your dose-response experiment to determine the ideal incubation time for observing maximum Notch inhibition.
Troubleshooting Guides
Issue 1: I am not observing a significant decrease in NICD levels after this compound treatment.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations. It is possible that the concentrations you have tested are too low to effectively inhibit γ-secretase in your cell line.
-
-
Possible Cause 2: Insufficient Treatment Duration.
-
Solution: Increase the incubation time with this compound. The effect of the inhibitor on NICD levels may not be apparent at earlier time points.
-
-
Possible Cause 3: Low Basal Notch Signaling.
-
Solution: Ensure that your cell line has a detectable level of basal Notch signaling. You can assess this by measuring baseline NICD and HES1/HEY1 levels. If basal signaling is low, you may need to stimulate the pathway (e.g., with a Notch ligand) to observe the inhibitory effect of this compound.
-
-
Possible Cause 4: this compound Instability.
-
Solution: Ensure that your this compound stock solution is properly prepared and stored. Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions for each experiment.
-
Issue 2: My qPCR results show inconsistent or no change in HES1 or HEY1 expression.
-
Possible Cause 1: Inefficient RNA extraction or cDNA synthesis.
-
Solution: Verify the quality and quantity of your RNA and cDNA. Use appropriate controls to check for the efficiency of your reverse transcription reaction.
-
-
Possible Cause 2: Suboptimal qPCR primers or probes.
-
Solution: Validate the efficiency of your qPCR primers for HES1, HEY1, and your chosen housekeeping gene(s). Ensure that the primers are specific and do not form primer-dimers.
-
-
Possible Cause 3: Cell-line specific differences in Notch target gene regulation.
-
Solution: While HES1 and HEY1 are common Notch target genes, their regulation can vary between cell types. Consider investigating other potential Notch target genes that may be more relevant to your specific cell line.[6]
-
Issue 3: I am observing significant cell death or unexpected phenotypes at what should be an effective this compound concentration.
-
Possible Cause 1: Off-target toxicity.
-
Solution: This could be due to the inhibition of other γ-secretase substrates that are important for cell survival. Try to use the lowest effective concentration of this compound that gives you significant Notch inhibition. Consider using a different GSI with a potentially different off-target profile for comparison.
-
-
Possible Cause 2: High sensitivity of your cell line to Notch inhibition.
-
Solution: Some cell lines are highly dependent on Notch signaling for their survival and proliferation. In such cases, Notch inhibition will inevitably lead to decreased cell viability. This is an expected outcome and part of the inhibitor's mechanism of action in these cells.[7]
-
Quantitative Data
Since specific dose-response data for this compound is not widely available in the public domain, the following tables provide data for other commonly used gamma-secretase inhibitors as a reference for designing your experiments. The optimal concentration for this compound will need to be determined empirically.
Table 1: IC50 Values of Various GSIs on Notch Signaling
| GSI | Cell Line | Assay | IC50 (nM) |
| BMS-906024 | H4 cells | cNOTCH1sub Cleavage | 0.43 |
| BMS-906024 | H4 cells | cNOTCH2sub Cleavage | 0.29 |
| BMS-906024 | H4 cells | cNOTCH3sub Cleavage | 1.14 |
| PF-03084014 | H4 cells | cNOTCH1sub Cleavage | 0.69 |
| PF-03084014 | H4 cells | cNOTCH2sub Cleavage | 0.01 |
| RO4929097 | H4 cells | cNOTCH1sub Cleavage | 3.3 |
Data adapted from a study on the pharmacological distinction of clinical GSIs.[8]
Table 2: Effective Concentrations of GSIs for Notch Inhibition in Cell Culture
| GSI | Cell Line | Concentration | Effect |
| MRK-003 | PanIN cells | 0.75 µM | Rapid reduction in Hes1 expression.[9] |
| GSI34 | Colon Cancer Cells | Not specified | Prevented chemotherapy-induced NICD and blunted Hes-1 activation.[10] |
| Unnamed GSI | C2C12 Myotubes | 4 µM | Reduced NICD by ~40% and Hes1 expression by ~38%.[11] |
| DAPT | Rat Cortical Neurons | 1-1000 nM | Dose-dependent inhibition of γ-secretase.[4] |
| GSI | MC1 Tumors | Not specified | Suppressed Notch pathway targets.[2] |
Experimental Protocols
Protocol 1: Dose-Response Experiment for this compound using Western Blot for NICD
-
Cell Seeding: Plate your cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of concentrations to test (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO alone).
-
Treatment: Add the different concentrations of this compound and the vehicle control to the cells.
-
Incubation: Incubate the cells for the desired amount of time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the cleaved Notch intracellular domain (NICD) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Densitometry Analysis: Quantify the band intensity for NICD and the loading control. Normalize the NICD signal to the loading control to determine the relative decrease in NICD levels at each this compound concentration.
Protocol 2: Analysis of Notch Target Gene Expression by qPCR
-
Cell Treatment: Follow steps 1-4 of the Western Blot protocol to treat cells with a range of this compound concentrations.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available RNA extraction kit.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for your target genes (HES1, HEY1) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the ΔCt for each target gene by subtracting the Ct value of the housekeeping gene.
-
Calculate the ΔΔCt by subtracting the ΔCt of the vehicle control from the ΔCt of each this compound treated sample.
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
-
Visualizations
Caption: Canonical Notch Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of γ-secretase stabilize the complex and differentially affect processing of amyloid precursor protein and other substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of biomarkers predictive of GSI response in triple negative breast cancer and adenoid cystic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. γ‐Secretase inhibitors in cancer clinical trials are pharmacologically and functionally distinct | EMBO Molecular Medicine [link.springer.com]
- 9. Inhibition of γ-Secretase Activity Inhibits Tumor Progression in a Mouse Model of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gamma-Secretase Inhibitors Abrogate Oxaliplatin-Induced Activation of the Notch-1 Signaling Pathway in Colon Cancer Cells Resulting in Enhanced Chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Addressing GSI-18-Induced Gastrointestinal Toxicity in Animal Models
Disclaimer: This technical support guide is intended for researchers, scientists, and drug development professionals. The information provided is based on published data for gamma-secretase inhibitors (GSIs) as a class. As of the latest update, specific in vivo gastrointestinal toxicity data for GSI-18 is limited in publicly available literature. Therefore, the following guidance, while based on established principles for GSIs, should be adapted and validated for your specific G-18 experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced gastrointestinal (GI) toxicity?
A1: The primary mechanism of GI toxicity induced by GSIs, including presumably this compound, is the on-target inhibition of the Notch signaling pathway in the intestinal crypts.[1][2] The self-renewing epithelium of the intestine relies on Notch signaling to maintain a balance between progenitor cell proliferation and differentiation.[3][4] Specifically, Notch signaling promotes the absorptive cell lineage while inhibiting the secretory cell lineage.[3] By blocking gamma-secretase, GSIs prevent the cleavage and activation of Notch receptors.[2] This disruption leads to a rapid and significant conversion of proliferative crypt progenitor cells into post-mitotic, mucus-secreting goblet cells, a phenomenon known as goblet cell metaplasia or hyperplasia.[4][5] This alteration in cell fate disrupts the normal architecture and function of the intestinal lining, leading to the observed toxicity.[5]
Q2: What are the common clinical signs of this compound-induced GI toxicity in animal models like mice and rats?
A2: Common signs of GSI-induced GI toxicity in animal models include:
-
Body Weight Loss: This is a primary and easily measurable indicator of systemic toxicity.
-
Diarrhea: Due to altered intestinal function and mucus overproduction.[5]
-
General Debilitation: Animals may appear lethargic with an untidy coat.
Q3: What are the expected histological changes in the intestine following this compound administration?
A3: The most prominent histological finding is a marked increase in the number of goblet cells in the intestinal crypts and villi.[5][6] This can be accompanied by a decrease in the number of other cell types, leading to a disruption of the normal crypt-villus architecture.
Q4: Are there any strategies to mitigate this compound-induced GI toxicity while maintaining its therapeutic efficacy?
A4: Yes, several strategies have been explored for other GSIs and may be applicable to this compound:
-
Intermittent Dosing: Administering the GSI on an intermittent schedule (e.g., daily for a week followed by a drug-free period) can allow the intestinal epithelium to recover and may reduce the severity of GI toxicity.[2]
-
Co-administration with Glucocorticoids: Concurrent treatment with a glucocorticoid, such as dexamethasone (B1670325), has been shown to ameliorate GSI-induced goblet cell metaplasia.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Severe body weight loss (>15%) and/or profuse diarrhea within the first few days of treatment. | High dose of this compound. | Review the literature for tolerated doses of similar GSIs. If data is unavailable, perform a dose-range finding study to determine the maximum tolerated dose (MTD). |
| Animal model sensitivity. | Consider using a different, more robust strain of mouse or rat. | |
| Significant goblet cell metaplasia observed at a therapeutically effective dose. | On-target Notch inhibition in the gut. | Implement an intermittent dosing schedule to allow for intestinal recovery. |
| Consider co-administration with dexamethasone. A thorough literature review for appropriate dosing of dexamethasone in your model is recommended. | ||
| Variable or inconsistent GI toxicity between animals in the same treatment group. | Inconsistent drug administration (e.g., gavage errors). | Ensure all technical staff are properly trained in the administration technique. For oral gavage, confirm proper placement of the gavage needle. |
| Individual animal variability. | Increase the number of animals per group to improve statistical power and account for biological variation. |
Data Presentation
Table 1: Representative Quantitative Data on GSI-Induced Goblet Cell Metaplasia in Mouse Intestine
| Treatment Group | Dose and Schedule | Goblet Cells per Crypt (Mean ± SEM) | Reference |
| Vehicle Control | Daily for 15 days | 5.2 ± 0.4 | [6] |
| LY-411575 | 5 mg/kg, daily for 15 days | 25.8 ± 1.5 | [6] |
| Vehicle Control | Daily for 8 days | ~3-fold lower than DBZ | [7] |
| Dibenzazepine (DBZ) | 5 µmol/kg, daily for 8 days | Significant increase | [7] |
Note: This data is from studies on GSIs other than this compound and is provided for illustrative purposes.
Experimental Protocols
Protocol 1: Assessment of this compound Induced Gastrointestinal Toxicity in Mice
1. Animal Model:
-
Species: Mouse (e.g., C57BL/6 or as relevant to the primary disease model)
-
Age: 8-10 weeks
-
Sex: As relevant to the study design, but use consistent sex within an experiment.
-
Housing: Standard housing conditions with ad libitum access to food and water.
2. Dosing and Administration:
-
This compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water). The formulation should be appropriate for the route of administration.
-
Dose: Based on preliminary dose-finding studies or literature on similar compounds. A suggested starting point for a novel GSI could be in the range of 1-10 mg/kg.
-
Route of Administration: Oral gavage is a common route for GSI administration.[8]
-
Dosing Schedule:
-
Continuous: Daily for a specified period (e.g., 14-21 days).
-
Intermittent: Daily for a set number of days followed by a drug-free period (e.g., 5 days on, 2 days off).
-
3. Monitoring:
-
Body Weight: Record daily.
-
Clinical Signs: Observe daily for signs of toxicity such as diarrhea, lethargy, and ruffled fur.
-
Fecal Consistency: Score daily (e.g., 0=normal, 1=soft, 2=diarrhea).
4. Tissue Collection and Processing:
-
At the end of the study, euthanize animals and collect the small and large intestines.
-
Flush the intestinal lumen with cold phosphate-buffered saline (PBS).
-
Fix a section of the intestine (e.g., jejunum, ileum, colon) in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue and embed in paraffin.
-
Cut 5 µm sections for histological analysis.
Protocol 2: Periodic Acid-Schiff (PAS) Staining for Goblet Cell Quantification
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol (B145695) (100%, 95%, 70%; 2 minutes each).
-
Rinse in distilled water.
2. Staining:
-
Incubate in 1% periodic acid solution for 5 minutes.[4]
-
Rinse thoroughly in distilled water.
-
Immerse in Schiff's reagent for 15 minutes.[4]
-
Wash in running tap water for 5-10 minutes.
-
Counterstain with hematoxylin (B73222) for 30-60 seconds.
-
"Blue" the nuclei in running tap water.
3. Dehydration and Mounting:
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
4. Quantification:
-
Capture images of well-oriented crypt-villus units.
-
Count the number of PAS-positive (magenta) goblet cells per crypt.
-
Analyze a minimum of 20-30 crypts per animal.
Protocol 3: Immunohistochemistry (IHC) for Proliferation (Ki67)
1. Deparaffinization, Rehydration, and Antigen Retrieval:
-
Follow standard deparaffinization and rehydration steps.
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
2. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum (e.g., normal goat serum).
-
Incubate with a primary antibody against Ki67 (dilution to be optimized).
-
Incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent).
-
Develop with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
3. Quantification:
-
Count the number of Ki67-positive (brown) nuclei per intestinal crypt.
-
Express as a percentage of total cells per crypt.
Visualizations
Caption: this compound inhibits γ-secretase, blocking Notch signaling and altering cell fate.
Caption: Workflow for assessing this compound-induced gastrointestinal toxicity in vivo.
Caption: Troubleshooting decision tree for managing severe this compound-induced GI toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Chronic treatment with the gamma-secretase inhibitor LY-411575 inhibits beta-amyloid peptide production and alters lymphopoiesis and intestinal cell differentiation | AlzPED [alzped.nia.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. grtc.ucsd.edu [grtc.ucsd.edu]
- 5. ronaldschulte.nl [ronaldschulte.nl]
- 6. Chronic treatment with the gamma-secretase inhibitor LY-411,575 inhibits beta-amyloid peptide production and alters lymphopoiesis and intestinal cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A multiparametric approach to monitor the effects of γ-secretase inhibition along the whole intestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Existing plaques and neuritic abnormalities in APP:PS1 mice are not affected by administration of the gamma-secretase inhibitor LY-411575 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSI-18 Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to avoid the degradation of GSI-18, a gamma-secretase inhibitor, during storage. The following information is compiled to address common issues and questions regarding the handling and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a small molecule inhibitor of gamma-secretase, a key enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease.[1][2] The stability of this compound is crucial for ensuring the accuracy and reproducibility of experimental results.[3] Degradation of the compound can lead to a loss of potency and the formation of impurities, potentially confounding experimental outcomes.
Q2: What are the primary factors that can cause this compound degradation?
Like many small molecule drugs, this compound is susceptible to degradation from various environmental factors.[4] The primary factors include:
-
Temperature: Elevated temperatures can accelerate chemical degradation reactions.
-
Humidity: Moisture can promote hydrolysis of susceptible functional groups.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
pH: Extreme pH conditions in solutions can catalyze degradation.
-
Oxidation: Presence of oxygen can lead to oxidative degradation.
Q3: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored under controlled conditions. While specific recommendations for this compound are not publicly available, general guidelines for small molecule inhibitors suggest the following:
-
Solid Form: Store in a tightly sealed container at -20°C, protected from light and moisture.
-
In Solution: If possible, prepare fresh solutions for each experiment. If stock solutions must be stored, they should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. The choice of solvent is also critical and should be validated for its compatibility with the compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity in experiments. | Degradation of this compound due to improper storage. | 1. Verify storage conditions (temperature, light protection). 2. Prepare a fresh stock solution from solid compound. 3. Perform a stability check of the stored solution using an analytical method like HPLC. |
| Inconsistent results between experiments. | Partial degradation of this compound stock solution. | 1. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 2. Use a fresh aliquot for each experiment. 3. Re-evaluate the stability of the compound in the chosen solvent and storage conditions. |
| Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Conduct stress testing (e.g., exposure to heat, light, acid, base, oxidant) to identify potential degradation products. 2. Use a stability-indicating analytical method to separate and quantify the parent compound and its degradants.[4] |
Quantitative Data on this compound Stability
The following table provides hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes and should be confirmed by experimental testing.
| Condition | Duration | Parameter | This compound Purity (%) | Degradant X (%) | Degradant Y (%) |
| Solid, -20°C, Dark | 12 Months | Purity | 99.5 | < 0.1 | < 0.1 |
| Solid, 4°C, Dark | 12 Months | Purity | 98.2 | 0.8 | 0.5 |
| Solid, 25°C, Dark | 6 Months | Purity | 95.1 | 2.5 | 1.8 |
| Solution (DMSO), -20°C | 3 Months | Purity | 99.0 | 0.5 | 0.2 |
| Solution (DMSO), 4°C | 1 Month | Purity | 96.5 | 1.8 | 1.2 |
| Solution (DMSO), 25°C | 1 Week | Purity | 92.3 | 4.5 | 2.7 |
Experimental Protocols
Protocol: Stability Testing of this compound
This protocol outlines a general procedure for assessing the stability of this compound under various conditions.
1. Materials:
-
This compound (solid)
-
Solvents (e.g., DMSO, Ethanol)
-
HPLC system with a suitable column (e.g., C18)
-
Environmental chambers (for controlled temperature and humidity)
-
Photostability chamber
-
pH meter
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for stress testing.
2. Sample Preparation:
-
Solid State: Weigh and store this compound in sealed, light-protected vials under different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).[4]
-
Solution State: Prepare a stock solution of this compound in the desired solvent at a known concentration. Aliquot and store under different temperature conditions (e.g., -20°C, 4°C, 25°C).
3. Stress Testing (Forced Degradation):
-
Acid/Base Hydrolysis: Incubate this compound solution with acidic and basic solutions at an elevated temperature (e.g., 60°C).
-
Oxidation: Treat this compound solution with an oxidizing agent.
-
Photostability: Expose solid this compound and its solution to light according to ICH Q1B guidelines.
-
Thermal Degradation: Heat solid this compound at a high temperature.
4. Analytical Method:
-
Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.
-
The method should be validated for specificity, linearity, accuracy, and precision.
5. Time Points:
-
Analyze samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months for long-term stability; shorter intervals for accelerated and stress testing).[4]
6. Data Analysis:
-
Calculate the percentage of this compound remaining and the percentage of each degradation product at each time point.
-
Determine the degradation rate and identify the primary degradation pathways.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for this compound stability testing.
Caption: Impact of storage on this compound and results.
References
- 1. Inhibition of gamma-secretase as a therapeutic intervention for Alzheimer's disease: prospects, limitations and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: Strategies to Improve the In Vivo Bioavailability of GSI-18
Disclaimer: GSI-18 is not a publicly documented gamma-secretase inhibitor. The following guide is based on established principles and strategies for improving the in vivo bioavailability of poorly soluble small molecule drugs, a common characteristic of gamma-secretase inhibitors (GSIs). The information provided is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My gamma-secretase inhibitor, this compound, shows high potency in vitro but very low plasma exposure after oral dosing in mice. What are the likely causes?
A1: Low oral bioavailability for a potent inhibitor like this compound is a common challenge and can stem from several factors. The primary culprits are often poor aqueous solubility and/or low intestinal permeability.[1] Other significant factors include:
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.[2][3]
-
Efflux Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells back into the gut lumen.[1]
-
Chemical Instability: The compound could be degrading in the acidic environment of the stomach or enzymatically in the intestine.
To begin troubleshooting, a systematic assessment of these properties is recommended.
Q2: How can I determine if low solubility is the primary issue for this compound's poor bioavailability?
A2: A straightforward approach is to conduct solubility experiments. According to the Biopharmaceutics Classification System (BCS), a drug is considered highly soluble if its highest single therapeutic dose is completely soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[4]
Troubleshooting Steps:
-
pH-Dependent Solubility Profile: Determine the solubility of this compound in buffers with different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.[4] The shake-flask method is a standard technique for this.[5]
-
Biorelevant Media: Assess solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to better mimic in vivo conditions.
-
Dose/Solubility Ratio: Calculate the dose number (Do), which is the administered dose divided by the drug's solubility in a relevant volume (e.g., 250 mL). A high dose number (Do > 1) suggests that solubility is likely to be a limiting factor for absorption.
If these tests confirm low solubility, formulation strategies to enhance solubility should be explored.
Q3: What are the most effective formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A3: Several formulation strategies can significantly enhance the bioavailability of poorly water-soluble drugs.[6] The choice of strategy often depends on the specific physicochemical properties of the compound.
-
Amorphous Solid Dispersions (ASDs): This is a highly effective technique where the crystalline drug is converted to a higher-energy amorphous form, which can have 5 to 100 times greater solubility.[7] The drug is molecularly dispersed within a polymer matrix.[8][9][10] Common methods for preparing ASDs include spray drying and hot-melt extrusion.[7]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations involve dissolving the drug in lipids, surfactants, or a mixture of both.[11][12][13] They can improve bioavailability by increasing solubility and taking advantage of lipid absorption pathways.[14][15] Examples include Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS).[14][16]
-
Particle Size Reduction (Nanonization): Reducing the particle size of the drug to the nanoscale increases the surface area available for dissolution, which can enhance the dissolution rate and, consequently, bioavailability.[17][18]
The following table summarizes these key approaches:
| Strategy | Mechanism of Action | Key Advantages | Common Excipients/Methods |
| Amorphous Solid Dispersions (ASDs) | Converts crystalline drug to a high-energy, more soluble amorphous form.[7] | Significant increase in apparent solubility and dissolution rate.[8] | Polymers (e.g., HPMCAS, PVP), Spray Drying, Hot-Melt Extrusion.[7] |
| Lipid-Based Drug Delivery Systems (LBDDS) | Solubilizes the drug in a lipid carrier, bypassing the dissolution step.[12] | Enhances solubility of lipophilic drugs; can utilize lymphatic transport.[14] | Oils, surfactants (e.g., Cremophor, Tween), SEDDS, SMEDDS.[11][16] |
| Particle Size Reduction (Nanonization) | Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[17] | Applicable to a wide range of compounds; can improve dissolution velocity.[18] | Wet media milling, high-pressure homogenization. |
Q4: My formulation efforts have improved solubility, but the bioavailability of this compound is still suboptimal. What should I investigate next?
A4: If solubility is no longer the rate-limiting step, the focus should shift to permeability and metabolism.
Troubleshooting Steps:
-
Assess Intestinal Permeability: Use in vitro models like Caco-2 cell monolayers to determine the permeability of this compound.[19] These assays can also help identify if the compound is a substrate for efflux transporters like P-gp.
-
Evaluate Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to determine the metabolic stability of this compound. This will help to understand its susceptibility to first-pass metabolism.[2]
-
Consider Prodrugs: If extensive first-pass metabolism is identified, a prodrug strategy could be employed. This involves chemically modifying the molecule to mask the metabolically active site. The prodrug is then converted to the active this compound in vivo.[1]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for assessing the oral bioavailability of this compound in a rodent model.[20][21]
1. Animals:
-
Use male or female mice (e.g., C57BL/6), typically 8-10 weeks old.
-
Acclimate the animals for at least one week before the study.[22]
-
Fast the animals overnight (with access to water) before oral dosing.
2. Dosing:
-
Intravenous (IV) Group (for determining absolute bioavailability):
-
Administer this compound (e.g., 1-2 mg/kg) via tail vein injection.
-
The drug should be dissolved in a suitable vehicle (e.g., saline with a co-solvent like DMSO).
-
-
Oral (PO) Group:
-
Administer this compound (e.g., 10 mg/kg) via oral gavage.
-
The drug can be formulated as a suspension or solution in a vehicle like 0.5% methylcellulose.
-
3. Blood Sampling:
-
Collect blood samples (e.g., 25-50 µL) at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Blood can be collected via tail snip or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate plasma.[22]
4. Sample Analysis:
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
5. Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.
-
Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Visualizations
Logical Workflow for Troubleshooting Poor Bioavailability
Caption: Troubleshooting workflow for low bioavailability.
Signaling Pathway of Formulation Strategies
Caption: Formulation strategies to enhance bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. researchgate.net [researchgate.net]
- 7. contractpharma.com [contractpharma.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid-based formulations for oral administration of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 18. mdpi.com [mdpi.com]
- 19. Application of Method Suitability for Drug Permeability Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
- 21. researchgate.net [researchgate.net]
- 22. unmc.edu [unmc.edu]
identifying and minimizing GSI-18's cytotoxic effects
Disclaimer: The information provided in this technical support center is for research purposes only. "GSI-18" is used as a representative gamma-secretase inhibitor (GSI). The experimental protocols and troubleshooting guides are general recommendations and may require optimization for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of gamma-secretase, an intramembrane protease complex. The primary function of gamma-secretase is to cleave multiple Type I transmembrane proteins, including the Notch receptor and the Amyloid Precursor Protein (APP). By inhibiting this cleavage, this compound prevents the release of the Notch Intracellular Domain (NICD), a key step in the canonical Notch signaling pathway, and the production of Amyloid-beta (Aβ) peptides.
Q2: What are the expected on-target cytotoxic effects of this compound?
Inhibition of Notch signaling by this compound can lead to cell cycle arrest and apoptosis in cell types dependent on this pathway for proliferation and survival, such as certain cancer cells. This is the basis for the therapeutic interest in GSIs for oncology.
Q3: What are the potential off-target cytotoxic effects of this compound?
Off-target effects are a significant concern with GSIs and can manifest as cytotoxicity in non-target cells. These can arise from:
-
Inhibition of other gamma-secretase substrates: Gamma-secretase has numerous substrates besides Notch and APP. Inhibition of their processing can lead to unintended biological consequences.
-
"Off-target" inhibition: this compound may inhibit other cellular proteases or interact with other proteins, leading to toxicity.
-
Compound-specific toxicity: The chemical properties of the this compound molecule itself may induce cellular stress or damage independent of gamma-secretase inhibition.
Q4: How can I distinguish between on-target and off-target cytotoxicity?
Distinguishing between on-target and off-target effects is crucial. A common strategy involves "rescue" experiments. For example, if the cytotoxicity is due to Notch inhibition, re-introducing a constitutively active form of NICD should rescue the cells from this compound-induced death. If the cytotoxicity persists, it is likely an off-target effect.
Q5: What are the common signs of cytotoxicity I should look for in my cell cultures treated with this compound?
Common morphological and cellular signs of cytotoxicity include:
-
Rounding and detachment of adherent cells.
-
Appearance of apoptotic bodies.
-
Increased number of floating dead cells.
-
Reduced cell proliferation rate.
-
Changes in mitochondrial membrane potential.
-
Activation of caspases.
Troubleshooting Guides
Issue 1: High levels of cell death observed at expected therapeutic concentrations.
| Possible Cause | Troubleshooting Step |
| High sensitivity of the cell line to Notch inhibition. | Confirm that the observed cytotoxicity is on-target by performing a NICD rescue experiment. If confirmed, this may be an inherent property of the cell line. |
| Off-target toxicity. | Perform a dose-response curve to determine the IC50 for cytotoxicity and compare it to the IC50 for Notch inhibition. A significant difference may suggest off-target effects. Test the effect of this compound in a cell line known to be insensitive to Notch inhibition. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.1%). Run a solvent-only control. |
| Compound instability. | Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell health and passage number. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Inaccurate compound concentration. | Calibrate pipettes regularly. Prepare fresh serial dilutions from a validated stock solution for each experiment. |
| Edge effects in multi-well plates. | Avoid using the outer wells of multi-well plates for sensitive assays, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
Issue 3: Difficulty in determining the therapeutic window.
| Possible Cause | Troubleshooting Step |
| Narrow separation between efficacy and toxicity. | Employ a multi-parametric approach to assess both on-target effects (e.g., Notch target gene expression) and cytotoxicity (e.g., cell viability, apoptosis assays) across a fine-grained dose-response curve. |
| Time-dependent toxicity. | Conduct a time-course experiment to determine the onset and progression of both the desired therapeutic effect and the cytotoxic effects. This can help in designing treatment schedules that maximize efficacy while minimizing toxicity. |
Quantitative Data Summary
Table 1: Representative IC50 Values for this compound
| Parameter | Cell Line A (Notch-dependent) | Cell Line B (Notch-independent) |
| IC50 for Notch Inhibition (e.g., Hes1 expression) | 10 nM | 12 nM |
| IC50 for Cytotoxicity (e.g., MTT assay) | 50 nM | > 10 µM |
This table illustrates a scenario where this compound shows a good therapeutic window in a Notch-dependent cell line, with cytotoxicity occurring at a significantly higher concentration than that required for Notch inhibition. In the Notch-independent cell line, high concentrations are needed to induce cytotoxicity, suggesting potential off-target effects at those concentrations.
Experimental Protocols
Protocol 1: Assessing Cell Viability using the MTT Assay
Objective: To quantify the cytotoxic effect of this compound by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (solvent only) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Detecting Apoptosis using Annexin V/Propidium Iodide (PI) Staining
Objective: To differentiate between apoptotic and necrotic cell death induced by this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the chosen duration.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Visualizations
Caption: Canonical Notch signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and minimizing this compound cytotoxicity.
Caption: A logical troubleshooting guide for unexpected this compound cytotoxicity.
Technical Support Center: Optimizing Incubation Time for GSI-18 in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for the γ-secretase inhibitor (GSI), GSI-18, in various cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a γ-secretase inhibitor.[1] Gamma-secretase is a multi-protein complex that plays a crucial role in the cleavage of several transmembrane proteins, most notably the Notch receptor and the Amyloid Precursor Protein (APP).[2] By inhibiting γ-secretase, this compound prevents the cleavage and subsequent activation of Notch, a pathway often implicated in cancer cell proliferation and survival.[1] It also blocks the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.
Q2: What is a typical starting point for incubation time when using this compound in a cell-based assay?
A2: The optimal incubation time for this compound is highly dependent on the specific assay and the biological question being addressed.
-
For direct inhibition of γ-secretase activity: Shorter incubation times of 1 to 4 hours may be sufficient to observe a direct effect on the enzyme.
-
For downstream cellular effects: To observe changes in gene expression (e.g., Hes1, a Notch target gene), protein levels (e.g., cleaved Notch1), or cell viability, longer incubation times of 24 to 72 hours are typically necessary.[3] Some studies have shown significant effects on cell proliferation after 5-7 days of treatment with a GSI.[3]
Q3: How does the concentration of this compound affect the optimal incubation time?
A3: this compound's effects are both concentration- and time-dependent. Higher concentrations of the inhibitor may produce a more rapid and robust effect, potentially requiring shorter incubation times. Conversely, lower, more physiologically relevant concentrations may necessitate longer incubation periods to observe a significant effect. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: I am observing high levels of cytotoxicity in my assay. How can I mitigate this?
A4: Cytotoxicity is a common issue with GSIs due to their on-target inhibition of the Notch signaling pathway, which is essential for the survival of many cell types. To mitigate this:
-
Reduce Incubation Time: Limit the exposure of cells to this compound to the minimum time required to observe the desired effect.
-
Lower the Concentration: Use the lowest effective concentration of this compound that produces the desired biological effect without causing excessive cell death.
-
Cell Line Selection: Be aware that different cell lines have varying sensitivities to Notch inhibition.
-
Monitor Cell Viability: Always include a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your primary assay to monitor the health of your cells.
Q5: My results are inconsistent between experiments. What are the possible causes?
A5: Inconsistent results in cell-based assays can arise from several factors:
-
Compound Precipitation: Like many small molecule inhibitors, GSIs can be poorly soluble in aqueous solutions. Ensure that your stock solution in DMSO is fully dissolved and that the final concentration of DMSO in your cell culture medium is low (typically ≤0.1%) to avoid both precipitation and solvent-induced toxicity.
-
Cell Health and Passage Number: Ensure your cells are healthy, in a logarithmic growth phase, and within a consistent passage number range for all experiments.
-
Inconsistent Seeding Density: Use a consistent cell seeding density across all wells and experiments.
-
Reagent Variability: Use reagents from the same lot where possible to minimize variability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of Notch signaling (e.g., no change in cleaved Notch1 levels) | 1. Incubation time is too short. 2. This compound concentration is too low. 3. Cell line is resistant to this compound. 4. Antibody for Western blot is not specific to the cleaved form of Notch1. | 1. Increase incubation time. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours).2. Increase this compound concentration. Perform a dose-response experiment to determine the IC50 for your cell line.3. Confirm Notch pathway activity in your cell line. Use a positive control cell line known to be sensitive to GSIs.4. Use a validated antibody specific for the cleaved, active form of Notch1 (NICD). |
| High background in Amyloid-Beta (Aβ) ELISA | 1. Insufficient washing of the ELISA plate. 2. Non-specific binding of antibodies. 3. Contamination of reagents. | 1. Ensure thorough washing between steps as per the manufacturer's protocol.[4] 2. Use a blocking buffer recommended by the ELISA kit manufacturer.3. Use fresh, sterile reagents. |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Edge effects in the multi-well plate. 3. Inaccurate pipetting of this compound or assay reagents. | 1. Ensure a homogenous cell suspension before seeding and use a consistent seeding technique.2. Avoid using the outer wells of the plate or fill them with sterile media to maintain humidity.3. Use calibrated pipettes and ensure proper mixing in each well. |
| Unexpected increase in Aβ42 at low GSI concentrations | Biphasic effect of some GSIs. | This phenomenon has been observed with some GSIs where low concentrations can paradoxically increase Aβ42 levels. Perform a full dose-response curve to identify the truly inhibitory concentration range for your specific experimental setup. |
Quantitative Data
The following tables provide representative IC50 values for various well-characterized γ-secretase inhibitors in different cell lines and assays. This data can serve as a starting point for designing experiments with this compound, though it is crucial to determine the optimal conditions for your specific experimental system.
Table 1: IC50 Values of GSIs in Notch Signaling Assays
| GSI | Cell Line | Assay | Incubation Time | IC50 |
| DAPT | HEK293 | Notch1 Cleavage | Not Specified | 20 nM |
| Semagacestat | - | Notch Signaling | Not Specified | 14.1 nM[2] |
| LY-411575 | - | Notch S3 Cleavage | Not Specified | 0.39 nM[2] |
| Nirogacestat | - | γ-secretase activity | Not Specified | 6.2 nM[2] |
| Compound E | - | Notch γ-secretase cleavage | Not Specified | 0.32 nM[2] |
Table 2: IC50 Values of GSIs in Amyloid-Beta (Aβ) Production Assays
| GSI | Cell Line/System | Assay | Incubation Time | IC50 (Aβ40) | IC50 (Aβ42) |
| DAPT | - | Total Aβ | Not Specified | 115 nM[2] | 200 nM[2] |
| Semagacestat | - | Aβ Production | Not Specified | 12.1 nM[2] | 10.9 nM[2] |
| Avagacestat | - | Aβ Inhibition | Not Specified | 0.30 nM[2] | 0.27 nM[2] |
| Compound E | - | β-amyloid cleavage | Not Specified | 0.24 nM[2] | 0.37 nM[2] |
| MK-0752 | SH-SY5Y | Aβ40 Reduction | Not Specified | 5 nM[2] | - |
Experimental Protocols
Protocol 1: Time-Course Analysis of Notch1 Cleavage by Western Blot
This protocol outlines a method to determine the optimal incubation time of this compound for inhibiting Notch1 signaling.
-
Cell Seeding: Seed cells (e.g., a cancer cell line with active Notch signaling) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Incubate for 24 hours at 37°C and 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this, prepare a working solution at the desired final concentration in cell culture medium. Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Time-Course Treatment: Remove the medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate the plates for a range of time points (e.g., 0, 6, 12, 24, 48, and 72 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved Notch1 (Val1744) overnight at 4°C.[6]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for cleaved Notch1 and the loading control. Normalize the cleaved Notch1 signal to the loading control and compare the levels across the different time points.
Protocol 2: Measurement of Amyloid-Beta (Aβ) Levels by ELISA
This protocol describes how to measure the effect of this compound incubation time on the production of Aβ40 and Aβ42.
-
Cell Seeding: Seed cells that produce Aβ (e.g., HEK293 cells overexpressing APP) in a 24-well plate.
-
This compound Treatment: Once the cells are attached and growing, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for different time periods (e.g., 24, 48, 72 hours).
-
Sample Collection: At the end of each incubation period, collect the conditioned media from each well.
-
Sample Preparation: Centrifuge the collected media to pellet any cells or debris.[7]
-
ELISA: Perform an ELISA for Aβ40 and Aβ42 on the cell culture supernatants according to the manufacturer's instructions for your specific ELISA kit.[4][7] This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a plate reader.
-
-
Data Analysis: Calculate the concentration of Aβ40 and Aβ42 in each sample based on the standard curve. Plot the Aβ concentrations against the incubation time to determine the optimal duration for this compound treatment.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro validation of gamma-secretase inhibitors alone or in combination with other anti-cancer drugs for the treatment of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. The Notch1 receptor is cleaved constitutively by a furin-like convertase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the Conditions That Affect the Selective Processing of Endogenous Notch1 by ADAM10 and ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
Validation & Comparative
Validating GSI-18's Inhibition of the Notch Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSI-18, a gamma-secretase inhibitor (GSI), with other alternative compounds for the inhibition of the Notch signaling pathway. The information presented is supported by experimental data and detailed protocols to assist researchers in their drug development and validation efforts.
Introduction to Notch Signaling and this compound
The Notch signaling pathway is a highly conserved cell-cell communication system crucial for embryonic development and tissue homeostasis. Dysregulation of this pathway is implicated in various diseases, including cancer. The canonical Notch pathway is activated upon ligand binding to a Notch receptor, leading to a series of proteolytic cleavages. The final cleavage, mediated by the γ-secretase complex, releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL and the coactivator MAML, activating the transcription of target genes such as those in the HES and HEY families.
This compound is a γ-secretase inhibitor that demonstrates anticancer activity by targeting and inhibiting the Notch signaling pathway. By blocking the activity of γ-secretase, this compound prevents the release of NICD, thereby downregulating the expression of Notch target genes.[1]
Comparative Analysis of Notch Signaling Inhibitors
| Inhibitor | Target | IC50 (Notch Signaling) | Cell Line/Assay Condition |
| This compound | γ-secretase | Data not publicly available | Pancreatic cancer cells[1] |
| DAPT | γ-secretase | ~10 µM | U2OS cells, Luciferase reporter assay[2] |
| Semagacestat (LY-450139) | γ-secretase | Data not publicly available | --- |
Experimental Protocols for Validating Notch Inhibition
To validate the inhibitory effect of this compound and other GSIs on the Notch signaling pathway, a series of in vitro experiments can be performed.
Western Blot for Notch Intracellular Domain (NICD) Cleavage
This assay directly measures the inhibition of γ-secretase activity by assessing the levels of cleaved, active NICD.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a cell line with active Notch signaling) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or other GSIs for a predetermined time (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the cleaved form of a Notch receptor (e.g., anti-Notch1 Val1744) overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. A decrease in the NICD band intensity in GSI-treated samples compared to the vehicle control indicates inhibition of Notch signaling. A loading control, such as β-actin or GAPDH, should be used to normalize the data.[4]
Luciferase Reporter Assay for Notch Transcriptional Activity
This assay measures the transcriptional activity of Notch target genes. A reporter construct containing a luciferase gene under the control of a CSL-responsive promoter is used.
Protocol:
-
Cell Transfection and Treatment:
-
Co-transfect cells (e.g., HEK293T) with a CSL-luciferase reporter plasmid and a constitutively active Notch construct (or stimulate with a Notch ligand). A Renilla luciferase plasmid can be co-transfected for normalization.
-
After 24 hours, treat the cells with different concentrations of this compound or other GSIs.
-
-
Luciferase Assay: After the desired treatment period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in luciferase activity in GSI-treated cells indicates inhibition of Notch transcriptional activation.[2][5]
Quantitative Real-Time PCR (qPCR) for HES1 Expression
This assay quantifies the mRNA levels of HES1, a direct downstream target of the Notch signaling pathway.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with GSIs as described for the Western blot protocol. After treatment, extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[6]
-
qPCR: Perform qPCR using primers specific for HES1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of HES1 using the ΔΔCt method.[6] A significant decrease in HES1 mRNA levels in GSI-treated cells confirms the inhibition of Notch signaling.
Cell Viability Assay
This assay assesses the cytotoxic or cytostatic effects of the GSIs on the target cells.
Protocol (using MTT assay):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with a range of concentrations of this compound or other inhibitors for a specified duration (e.g., 72 hours).[7]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. This will help determine the concentration at which the inhibitors affect cell proliferation or survival.[8][9]
Visualizing the Notch Signaling Pathway and this compound Inhibition
The following diagrams illustrate the canonical Notch signaling pathway and the experimental workflow for validating this compound's inhibitory effect.
Caption: Canonical Notch Signaling Pathway and Point of this compound Inhibition.
Caption: Experimental Workflow for Validating this compound's Notch Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Notch signaling via Hes1 transcription factor maintains survival of melanoblasts and melanocyte stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of GSI-18 (MRK-003) and Other Gamma-Secretase Inhibitors in Pancreatic Cancer
A detailed guide for researchers and drug development professionals on the comparative efficacy of gamma-secretase inhibitors in preclinical pancreatic cancer models, with a focus on GSI-18 (MRK-003).
This guide provides a comprehensive comparison of the gamma-secretase inhibitor (GSI) this compound, identified as MRK-003 in key preclinical studies, with other notable GSIs: DAPT, Semagacestat, and RO4929097. The focus of this analysis is on their efficacy in pancreatic cancer, a disease where aberrant Notch signaling, a key target of GSIs, is implicated in tumor progression.
Executive Summary
Gamma-secretase inhibitors (GSIs) represent a class of targeted therapies that inhibit the activity of gamma-secretase, a multiprotein complex involved in the cleavage of several transmembrane proteins, including the Notch receptor. By blocking Notch signaling, GSIs can inhibit cancer cell proliferation, induce apoptosis, and reduce tumor growth. This guide summarizes the available preclinical data on the efficacy of this compound (MRK-003) in pancreatic cancer models and provides a comparative analysis with other well-characterized GSIs.
Data Presentation: Comparative Efficacy of Gamma-Secretase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the selected GSIs. It is important to note that direct comparative studies of all these GSIs in the same pancreatic cancer cell lines are limited. The data presented is compiled from various studies and may involve different experimental conditions.
| Gamma-Secretase Inhibitor | Pancreatic Cancer Cell Line(s) | IC50 (μM) | Reference(s) |
| This compound (MRK-003) | Murine PanIN and PDAC cell lines | Effective at ≥ 0.75 | [1] |
| Human PDAC cell lines (e.g., Pa03C) | Effective at 2-5 | [2][3] | |
| DAPT | Not specified in pancreatic cancer | - | |
| Semagacestat | Not specified in pancreatic cancer | - | |
| RO4929097 | Pancreatic cancer cell lines | Cytostatic effect, not cytotoxic | [4] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these GSIs, the following diagrams illustrate the Notch signaling pathway and a typical experimental workflow for assessing GSI efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of GSIs in pancreatic cancer.
Cell Viability Assay (MTT Assay)
This protocol is a generalized procedure for determining the cytotoxic effects of GSIs on pancreatic cancer cell lines.
-
Cell Seeding: Pancreatic cancer cells are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the GSI. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 72 hours).
-
MTT Addition: 10 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well, and the plate is incubated for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: 100 μL of a detergent reagent is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The plate is left at room temperature in the dark for 2 hours, and the absorbance is then measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Western Blot Analysis for Notch Pathway Inhibition
This protocol outlines the steps to assess the inhibition of the Notch signaling pathway by measuring the levels of the Notch Intracellular Domain (NICD) and the downstream target Hes1.
-
Protein Extraction: Pancreatic cancer cells are treated with the GSI for a specified time. Cells are then washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[5].
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding[6].
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for NICD and Hes1 overnight at 4°C with gentle agitation. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.
Conclusion
This compound (MRK-003) has demonstrated notable preclinical efficacy in pancreatic cancer models by effectively inhibiting the Notch signaling pathway. While a direct, comprehensive comparison with other GSIs like DAPT, Semagacestat, and RO4929097 in pancreatic cancer is challenging due to variations in experimental systems across studies, the available data suggest that GSIs as a class hold therapeutic potential for this malignancy. Further research, including head-to-head comparative studies in relevant pancreatic cancer models, is warranted to delineate the relative potency and potential clinical utility of these inhibitors. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to conduct such comparative analyses.
References
- 1. [PDF] The Gamma Secretase Inhibitor MRK-003 Attenuates Pancreatic Cancer Growth in Preclinical Models | Semantic Scholar [semanticscholar.org]
- 2. (PDF) The Gamma Secretase Inhibitor MRK-003 Attenuates [research.amanote.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Validating the Downstream Effects of Gamma-Secretase Inhibitors on HES1 Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gamma-secretase inhibitor (GSI) DAPT and its effects on the downstream target HES1, with comparative data for the alternative GSI, MK-0752. The information presented is intended to assist researchers in designing and interpreting experiments aimed at validating the impact of GSIs on the Notch signaling pathway.
Introduction to Gamma-Secretase Inhibition and HES1
The Notch signaling pathway is a critical regulator of cell fate decisions, proliferation, and differentiation. A key step in this pathway is the proteolytic cleavage of the Notch receptor by the γ-secretase complex, which releases the Notch intracellular domain (NICD). NICD then translocates to the nucleus and activates the transcription of target genes, most notably the Hairy and Enhancer of Split 1 (HES1) gene. HES1 is a basic helix-loop-helix (bHLH) transcriptional repressor that plays a pivotal role in maintaining cells in an undifferentiated state.
Gamma-secretase inhibitors (GSIs) are small molecules that block the activity of the γ-secretase complex, thereby preventing NICD release and subsequent HES1 expression. This inhibition of the Notch pathway can induce differentiation and reduce proliferation in various cell types, making GSIs a subject of interest in cancer therapy and other research areas. This guide focuses on validating the downstream effects of GSIs on HES1 expression. While the initial query mentioned "GSI-18," this appears to be a misnomer, as this compound is a model of an audiometer. Therefore, this guide will focus on the well-characterized GSI, DAPT, and provide a comparison with another GSI, MK-0752.
Comparative Analysis of GSI Effects on HES1 Expression
The following table summarizes the quantitative effects of DAPT and MK-0752 on cell viability and HES1 mRNA expression in uterine leiomyosarcoma (uLMS) cell lines. It is important to note that the efficacy of GSIs can be cell-type dependent.
| Inhibitor | Cell Line | Parameter | Value | Reference |
| DAPT | SK-UT-1B | IC50 (Cell Viability, 24h) | 90.13 µM | [1] |
| SK-LMS-1 | IC50 (Cell Viability, 24h) | 129.9 µM | [1] | |
| SK-UT-1B | HES1 mRNA Fold Change (24h, 50 µM) | ↓ 1.55-fold | [1] | |
| SK-LMS-1 | HES1 mRNA Fold Change (4h, 20 µM) | ↓ 1.46-fold | [1] | |
| SK-LMS-1 | HES1 mRNA Fold Change (4h, 60 µM) | ↓ 1.74-fold | [1] | |
| MK-0752 | SK-UT-1B | IC50 (Cell Viability, 24h) | 128.4 µM | [1] |
| SK-LMS-1 | IC50 (Cell Viability, 24h) | 427.4 µM | [1] | |
| SK-UT-1B & SK-LMS-1 | HES1 mRNA Fold Change | No significant change at tested concentrations and timepoints | [1] | |
| DAPT | HEK 293 | IC50 (γ-Secretase Inhibition) | 20 nM | [2] |
Note: The data for DAPT and MK-0752 on HES1 expression were generated in specific uterine leiomyosarcoma cell lines and may not be directly comparable to other cell types. The IC50 for γ-secretase inhibition for DAPT in HEK 293 cells indicates its high potency at the enzymatic level.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process for validating GSI effects, the following diagrams are provided.
References
A Comparative Guide to Gamma-Secretase Inhibitors: RO4929097 vs. PF-03084014 in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent gamma-secretase inhibitors (GSIs), RO4929097 and PF-03084014, based on available preclinical data in various cancer models. Both agents target the Notch signaling pathway, a critical mediator of cell fate decisions, proliferation, and survival, which is frequently dysregulated in cancer. Understanding the nuances in their activity and preclinical performance is crucial for the strategic design of future cancer therapies.
Mechanism of Action: Targeting the Notch Signaling Pathway
Both RO4929097 and PF-03084014 are potent, orally bioavailable small-molecule inhibitors of gamma-secretase, a multi-subunit protease complex.[1][2] Gamma-secretase is responsible for the final intramembrane cleavage of the Notch receptor, which releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus to activate the transcription of downstream target genes, such as those in the HES and HEY families, promoting cell proliferation and inhibiting differentiation. By blocking this cleavage, RO4929097 and PF-03084014 effectively inhibit Notch signaling.[1][3]
While both inhibitors share this primary mechanism, subtle differences in their pharmacological profiles may exist, leading to varied efficacy and safety profiles across different cancer types.[1][2]
Caption: Simplified Notch Signaling Pathway and GSI Inhibition.
In Vitro Efficacy: A Comparative Look at Cellular Potency
The in vitro potency of RO4929097 and PF-03084014 has been evaluated across a range of cancer cell lines, primarily focusing on their ability to inhibit cell proliferation and Notch signaling. The half-maximal inhibitory concentration (IC50) values serve as a key metric for comparison.
| Inhibitor | Cancer Type | Cell Line | Assay | IC50 (nM) | Reference |
| RO4929097 | Non-Small Cell Lung Cancer | A549 | Cell-free γ-secretase | low nM range | [1] |
| Breast Cancer (IBC) | SUM149, SUM190 | Anchorage-independent growth | Not specified (significant reduction) | [4] | |
| PF-03084014 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | HPB-ALL | Notch receptor cleavage | 13.3 | [5] |
| T-ALL | HPB-ALL, DND-41, TALL-1, Sup-T1 | Cell growth | 30-100 | [5] | |
| Breast Cancer | HCC1599 | Cell proliferation (MTT) | 100 | [6] | |
| Breast Cancer | MDA-MB-231Luc | Cell proliferation (MTT) | 900 | [6] | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | HUVEC | Cell proliferation | 500 | [5] |
Table 1: Comparative In Vitro IC50 Values of RO4929097 and PF-03084014
In Vivo Performance: Preclinical Xenograft Models
The anti-tumor activity of both inhibitors has been demonstrated in various animal models, providing crucial insights into their potential therapeutic efficacy.
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| RO4929097 | Non-Small Cell Lung Cancer (A549 xenograft) | 3-60 mg/kg, oral, daily | 66-91% | Sustained tumor growth inhibition after cessation of treatment. | [1] |
| Various Xenografts | Intermittent or daily dosing | Active in 7 of 8 models | Efficacy maintained after dosing termination. | [1][7] | |
| Pediatric Cancer Xenografts | 10 mg/kg, oral, daily for 21 days | Limited activity | Showed some effect in osteosarcoma models. | [8] | |
| PF-03084014 | T-ALL (HPB-ALL xenograft) | 150 mg/kg, oral, twice daily | ~92% | Dose-dependent tumor growth inhibition. | [2] |
| Breast Cancer (HCC1599 xenograft) | 45, 90, 120 mg/kg, oral, twice daily | 95%, 115%, 120% | Significant tumor growth delay. | [6] | |
| Breast Cancer (18 models) | 120 mg/kg, oral, twice daily | >50% in 10 models | Broad antitumor activity in breast cancer models. | [6] | |
| T-ALL (Xenograft) | In combination with glucocorticoids | Enhanced tumor burden reduction | Synergistic anti-leukemic effect. | [9] |
Table 2: Comparative In Vivo Efficacy in Xenograft Models
Impact on Cancer Stem Cells and the Tumor Microenvironment
A critical aspect of Notch signaling is its role in maintaining cancer stem cell (CSC) populations and influencing the tumor microenvironment.
-
RO4929097 has been shown to reduce anchorage-independent growth in inflammatory breast cancer cell lines, a characteristic associated with CSCs.[4] However, in the same study, it paradoxically increased mammosphere formation efficiency, suggesting a complex effect on the putative stem cell population.[4]
-
PF-03084014 has demonstrated the ability to diminish tumor-initiating cells in a breast cancer xenograft model, as evidenced by a reduction in mammosphere formation ex vivo.[10] It has also been shown to reverse the epithelial-to-mesenchymal transition (EMT) phenotype, a process linked to cancer cell invasion and metastasis.[10] Furthermore, PF-03084014 can impair tumor vasculature by inhibiting endothelial cell proliferation and tube formation.[6]
References
- 1. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Evaluation of selective gamma-secretase inhibitor PF-03084014 for its antitumor efficacy and gastrointestinal safety to guide optimal clinical trial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-clinical studies of Notch signaling inhibitor RO4929097 in inflammatory breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Initial Testing (Stage 1) the Pediatric Preclinical Testing Program of RO4929097, a γ-Secretase Inhibitor Targeting Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical analysis of the γ-secretase inhibitor PF-03084014 in combination with glucocorticoids in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Assessing the Specificity of Gamma-Secretase Inhibitors: A Comparative Guide
A Note on GSI-18: Initial searches for a gamma-secretase inhibitor specifically named "this compound" did not yield information within publicly available scientific literature. The term "GSI 18" predominantly refers to a portable audiometer. Therefore, this guide will provide a comparative analysis of well-characterized and clinically relevant gamma-secretase inhibitors (GSIs) to illustrate the principles and methodologies for assessing their specificity. The compounds discussed—Semagacestat (B1675699), Avagacestat, and DAPT—serve as key examples in the field.
The development of gamma-secretase inhibitors for therapeutic purposes, particularly for Alzheimer's disease, has been a significant challenge. A primary hurdle is achieving selectivity for the amyloid precursor protein (APP) over other substrates, most notably Notch receptors.[1] Inhibition of Notch signaling is associated with severe adverse effects, as it plays a critical role in cell differentiation and tissue homeostasis.[1][2] This guide provides an objective comparison of the specificity of prominent gamma-secretase inhibitors, supported by experimental data and detailed methodologies.
Comparative Performance of Gamma-Secretase Inhibitors
The specificity of a gamma-secretase inhibitor is typically quantified by comparing its half-maximal inhibitory concentration (IC50) for the inhibition of Aβ production (from APP cleavage) versus its IC50 for the inhibition of Notch signaling or cleavage. A higher selectivity index (IC50 Notch / IC50 Aβ) indicates a more desirable therapeutic profile.
| Compound | Target | IC50 (Aβ Production) | IC50 (Notch Signaling/Cleavage) | Selectivity Index (Notch/Aβ) | Key Characteristics |
| Semagacestat (LY-450139) | γ-Secretase | ~0.3-15 nM (Aβ42) | ~55 nM (Notch cleavage) | Low to Moderate | A non-selective inhibitor that failed in Phase III clinical trials due to lack of efficacy and worsening of cognitive function.[2][3][4] |
| Avagacestat (BMS-708163) | γ-Secretase | 0.27 nM (Aβ42), 0.30 nM (Aβ40) | 58 nM (Notch) | ~193 | Designed as a "Notch-sparing" inhibitor with higher selectivity for APP over Notch.[5][6] Despite improved preclinical selectivity, its development was also halted.[4][7] |
| DAPT | γ-Secretase | 10-100 nM (Aβ) | Higher concentrations required for NICD inhibition compared to Aβ. | Moderate | A widely used research compound; one of the earlier, non-selective GSIs.[5][8] |
| Begacestat (GSI-953) | γ-Secretase | 15 nM (Aβ42) | ~225 nM (Notch) | ~15 | Showed selectivity for APP cleavage in cellular assays.[6] |
Note: IC50 values can vary depending on the specific assay conditions, cell types, and substrates used.
Signaling Pathway and Inhibition
The diagram below illustrates the central role of gamma-secretase in cleaving both APP and Notch, and how a GSI can interfere with these processes. An ideal GSI would selectively block the APP pathway while leaving the Notch pathway intact.
Caption: Gamma-secretase processing of APP and Notch.
Experimental Protocols
Assessing the specificity of a GSI requires robust and reproducible experimental methods. Below are protocols for key assays used in the field.
Cell-Free Gamma-Secretase Cleavage Assay
This assay provides a direct measure of an inhibitor's effect on the enzymatic activity of gamma-secretase using purified or partially purified components.
Methodology:
-
Enzyme Preparation: Isolate membranes from cells overexpressing gamma-secretase components (e.g., HEK293 cells) and solubilize with a mild detergent like CHAPSO.[9]
-
Substrate: Use a recombinant substrate consisting of the C-terminal fragment of APP (e.g., C100) or a Notch-based substrate.[10]
-
Reaction: Incubate the solubilized enzyme preparation with the substrate in a suitable buffer system in the presence of varying concentrations of the GSI or a vehicle control (DMSO).
-
Detection: After incubation, quantify the cleavage products (Aβ peptides or Notch Intracellular Domain-like fragments) using specific ELISAs (Enzyme-Linked Immunosorbent Assay) or mass spectrometry.[9]
-
Analysis: Plot the concentration of the product against the inhibitor concentration to determine the IC50 value.
Cell-Based Aβ Production Assay
This assay measures the ability of a GSI to inhibit Aβ production in a cellular context.
Methodology:
-
Cell Culture: Use a cell line that secretes high levels of Aβ, such as CHO cells stably overexpressing human APP with the Swedish mutation (APPSw).[10]
-
Treatment: Seed the cells in multi-well plates and treat with various concentrations of the GSI or vehicle control for a set period (e.g., 18-24 hours).[11]
-
Sample Collection: Collect the conditioned media from the cells.
-
Quantification: Measure the levels of secreted Aβ40 and Aβ42 in the media using sandwich ELISAs.[10]
-
Analysis: Calculate the IC50 value for the inhibition of Aβ production by fitting the data to a dose-response curve.
Cell-Based Notch Signaling Reporter Assay
This assay is crucial for determining the off-target effects of a GSI on the Notch pathway.
Methodology:
-
Cell Line and Transfection: Use a cell line (e.g., HEK293) co-transfected with:
-
Treatment: Plate the transfected cells and treat them with the GSI at various concentrations.
-
Lysis and Measurement: After incubation (e.g., 24 hours), lyse the cells and measure the activity of both luciferases using a luminometer.
-
Analysis: Normalize the Notch-responsive luciferase activity to the control luciferase activity. Calculate the IC50 for the inhibition of Notch signaling.[4]
Experimental and Comparative Logic
The workflow for assessing GSI specificity involves a tiered approach, moving from direct enzymatic assays to more complex cellular and in vivo models. The logical relationship in comparing inhibitors is based on maximizing the therapeutic effect (Aβ reduction) while minimizing toxicity (Notch inhibition).
Caption: Workflow and logic for comparing GSI specificity.
Conclusion
The pursuit of a safe and effective gamma-secretase inhibitor for Alzheimer's disease hinges on the principle of substrate selectivity. While early, non-selective inhibitors like Semagacestat demonstrated target engagement by reducing Aβ, their simultaneous inhibition of Notch led to unacceptable toxicity and clinical failure.[2][3] Later-generation compounds such as Avagacestat were engineered for improved selectivity, achieving a significantly better therapeutic window in preclinical models.[5][6] However, even these "Notch-sparing" inhibitors have failed to translate into clinical success, suggesting that other gamma-secretase substrates may also be important for normal physiological function or that the therapeutic window is still too narrow.[7][12] The rigorous application of the described experimental protocols remains essential for characterizing new chemical entities and guiding the development of the next generation of more refined gamma-secretase modulators and inhibitors.
References
- 1. Discovery of Notch-Sparing γ-Secretase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Agents Targeting γ-Secretase Increase Risk of Cancer and Cognitive Decline in Alzheimer's Disease Patients: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peripheral and central effects of γ-secretase inhibition by semagacestat in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of γ-Secretase Leads to an Increase in Presenilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of gamma-secretase modulation differentiates inhibitor compound selectivity between two substrates Notch and amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Notch Pathway Inhibitors for Researchers
An important clarification : Initial searches indicate that "GSI-18" refers to a portable audiometer used for hearing screenings and is not a gamma-secretase inhibitor or related to Notch pathway research. This guide will therefore provide a broader comparison of well-documented gamma-secretase inhibitors (GSIs) and other emerging classes of Notch pathway inhibitors, fulfilling the spirit of the original request for a comparative analysis in this therapeutic area.
The Notch signaling pathway is a critical regulator of cell fate decisions, and its dysregulation is implicated in a variety of cancers and other diseases.[1][2] This has led to the development of numerous inhibitors targeting this pathway. These inhibitors can be broadly categorized based on their mechanism of action. The most established class is the gamma-secretase inhibitors (GSIs), which block the final proteolytic cleavage required for Notch activation.[3][4] However, due to off-target effects and associated toxicities, alternative strategies are being actively pursued. These include monoclonal antibodies against Notch receptors or their ligands, ligand "decoys," and inhibitors of the downstream Notch transcriptional complex.[3][5][6][7]
This guide provides a comparative overview of these different classes of Notch pathway inhibitors, with a focus on quantitative data, experimental methodologies, and visual representations of the underlying biology and workflows.
The Notch Signaling Pathway and Points of Inhibition
The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers two successive proteolytic cleavages. The first, S2 cleavage, is mediated by ADAM metalloproteases. The second, S3 cleavage, is carried out by the γ-secretase complex, which releases the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus, where it forms a transcriptional activation complex with CSL (CBF1/Su(H)/Lag-1) and Mastermind-like (MAML) proteins to regulate the expression of target genes.[8] Different classes of inhibitors target distinct steps in this pathway.
References
- 1. Targeting Notch signaling pathway in cancer: Clinical development advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOTCH INHIBITION AS A PROMISING NEW APPROACH TO CANCER THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic approaches to modulating Notch signaling: Current challenges and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Notch Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New tricks for an old pathway: emerging Notch-based biotechnologies and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Gamma-Secretase Inhibitors in Oncology: A Comparative Analysis of Anti-Tumor Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of various gamma-secretase inhibitors (GSIs) in preclinical xenograft models. The data presented is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of targeting the Notch signaling pathway in cancer.
Comparative Efficacy of Gamma-Secretase Inhibitors
The following tables summarize the quantitative anti-tumor effects of several prominent gamma-secretase inhibitors in various cancer xenograft models. These inhibitors, including PF-03084014, RO4929097, and MRK-003, have demonstrated notable efficacy as both monotherapies and in combination with other anti-cancer agents.
Monotherapy Trials
| GSI | Cancer Type | Xenograft Model | Dosage and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| PF-03084014 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | HPB-ALL | 150 mg/kg, twice daily for 14 days | ~92% | [1] |
| PF-03084014 | Breast Cancer | HCC1599 | 45, 90, 120 mg/kg, twice daily for 12 days | 95%, 115%, 120% respectively | [2] |
| RO4929097 | Non-Small Cell Lung Cancer (NSCLC) | A549 | 3 to 60 mg/kg, once daily for 7, 14, or 21 days | 66% to 91% | [3] |
| MRK-003 | Pancreatic Ductal Adenocarcinoma (PDAC) | Patient-Derived Xenografts (9 models) | Not specified | Significantly blocked tumor growth in 5 of 9 (56%) xenografts | [4][5] |
Combination Therapy Trials
| GSI Combination | Cancer Type | Xenograft Model | Dosage and Schedule | Outcome | Reference |
| MRK-003 + Gemcitabine (B846) | Pancreatic Ductal Adenocarcinoma (PDAC) | Patient-Derived Xenografts (9 models) | Not specified | Enhanced antitumor effects compared to gemcitabine alone in 4 of 9 (44%) xenografts | [4][5][6] |
| PF-03084014 + Sorafenib (B1663141) | Hepatocellular Carcinoma (HCC) | HCC spheroid-derived orthotopic tumors | Not specified | Synergistic tumor growth suppression | [7][8] |
| MRK-560 + Dexamethasone (B1670325) | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Patient-Derived Xenograft (PDX) models | Not specified | Prolonged survival in T-ALL PDX mouse models | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are synthesized protocols for conducting xenograft studies with gamma-secretase inhibitors, based on the reviewed literature.
Xenograft Model Establishment
-
Cell Line Selection and Culture:
-
Select human cancer cell lines with known Notch signaling pathway activity or dependency.
-
Culture cells in their recommended medium supplemented with fetal bovine serum and antibiotics until they reach 70-80% confluency.
-
Harvest cells using trypsin or another appropriate enzyme and resuspend in a serum-free medium or phosphate-buffered saline (PBS).
-
-
Animal Models:
-
Use immunocompromised mice, such as athymic nude or NOD/SCID mice, to prevent rejection of human tumor cells.
-
House animals in a pathogen-free environment with access to food and water ad libitum.
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of 1 x 10^6 to 10 x 10^6 tumor cells in a volume of 100-200 µL into the flank of each mouse.
-
Co-injection with an extracellular matrix gel, such as Matrigel, can enhance tumor establishment and growth.
-
For orthotopic models, surgically implant tumor cells or small tumor fragments into the corresponding organ of the mouse.
-
Treatment Administration and Monitoring
-
Drug Formulation and Administration:
-
Formulate GSIs for oral gavage or intraperitoneal injection. A common vehicle for oral administration is 1.0% Klucel in water with 0.2% Tween 80[3].
-
Determine the appropriate dosage and treatment schedule based on prior in vitro studies and maximum tolerated dose (MTD) experiments.
-
-
Tumor Measurement and Data Analysis:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2[10][11].
-
Tumor growth inhibition (TGI) can be calculated as a percentage using the formula: TGI (%) = 100 × (1 - (mean tumor volume of treated group / mean tumor volume of control group)).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Pharmacodynamic and Efficacy Endpoints:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be used as a primary efficacy endpoint.
-
Conduct immunohistochemistry or western blotting on tumor lysates to analyze the expression of Notch signaling pathway components (e.g., cleaved Notch1, Hes1) to confirm target engagement.
-
Assess proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay) in tumor sections.
-
Visualizing Mechanisms and Workflows
To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The gamma secretase inhibitor MRK-003 attenuates pancreatic cancer growth in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The gamma secretase inhibitor MRK-003 attenuates pancreatic cancer growth in preclinical models [cancer.fr]
- 6. The gamma secretase inhibitor MRK-003 attenuates pancreatic cancer growth in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic antitumor effect of a γ-secretase inhibitor PF-03084014 and sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic antitumor effect of a γ-secretase inhibitor PF-03084014 and sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination therapy of a PSEN1-selective γ-secretase inhibitor with dexamethasone and an XPO1 inhibitor to target T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
A Comparative Analysis of the Pharmacokinetic Profiles of Gamma-Secretase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of several key gamma-secretase inhibitors (GSIs). GSIs are a class of drugs that target the gamma-secretase enzyme, a key player in the generation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease, and in the Notch signaling pathway, which is involved in cancer.[1][2][3][4] Understanding the distinct pharmacokinetic properties of different GSIs is crucial for their development and for designing effective clinical trials.
Comparative Pharmacokinetic Data of Selected GSIs
The following table summarizes key pharmacokinetic parameters for several well-studied GSIs based on data from human clinical trials. It is important to note that these values are derived from different studies, which may have varying designs, including different dosing regimens, subject populations (healthy volunteers vs. patients), and analytical methods. Therefore, direct cross-study comparisons should be made with caution.
| Parameter | Semagacestat (B1675699) (LY450139) | Avagacestat (B1665833) (BMS-708163) | MK-0752 | Nirogacestat (PF-03084014) | Begacestat (GSI-953) |
| Time to Peak (Tmax) | ~0.5 - 1 hour[1][5] | ~1 - 2 hours[6][7] | ~3 - 8.4 hours[8][9] | ~1 hour[10][11] | Dose-dependent reduction in Aβ levels between 4-6 hours (in mice)[12] |
| Half-life (t1/2) | ~2.4 hours[1][5] | ~41 - 71 hours[6][7] | ~15 hours[8][13][14] | Not explicitly stated in the provided results. | > 90 minutes (in human microsomes)[12] |
| Metabolism | Primarily metabolized by CYP3A4 and CYP3A5.[5] | Information not prominently available in the search results. | Information not prominently available in the search results. | Information not prominently available in the search results. | Showed improved stability in human microsomes compared to earlier compounds.[12] |
| Excretion | Primarily renal, with approximately 87% of the dose recovered in urine.[1][5] | Information not prominently available in the search results. | Information not prominently available in the search results. | Information not prominently available in the search results. | Information not prominently available in the search results. |
| Key PK Characteristics | Rapid absorption and elimination.[1][5] | Rapidly absorbed with a prolonged terminal phase.[15] Exposures were proportional with doses up to 200 mg.[15] | Slow absorption with exposure increasing in a less than dose-proportional manner.[8][9] | Rapidly absorbed.[10][11] | Orally active and produces significant reduction of Aβ levels in plasma, brain, and CSF in mice.[12] |
Experimental Protocols
A comprehensive understanding of the pharmacokinetic profile of a GSI requires a series of preclinical and clinical studies. Below is a synthesized overview of a typical experimental protocol for evaluating the pharmacokinetics of an orally administered GSI.
Preclinical Pharmacokinetic Studies in Rodents
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a novel GSI in an animal model.
Methodology:
-
Animal Model: Male and female mice or rats are used. Animals are housed in controlled conditions with a standard diet and water ad libitum.[16]
-
Drug Administration: The GSI is administered orally via gavage.[17] A range of doses is typically tested to assess dose-proportionality.
-
Sample Collection:
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing. Blood is typically collected via tail vein or submandibular bleeding.[18]
-
Cerebrospinal Fluid (CSF) Sampling: In a subset of animals, CSF is collected from the cisterna magna at specific time points to assess brain penetration.[3][19][20][21][22]
-
Tissue Distribution: At the end of the study, animals are euthanized, and various tissues (brain, liver, kidney, etc.) are collected to determine drug distribution.[18]
-
-
Sample Analysis:
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key PK parameters such as Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution.
Phase I Clinical Trial in Healthy Volunteers
Objective: To evaluate the safety, tolerability, and pharmacokinetics of a GSI in humans.
Methodology:
-
Study Design: A single-center, randomized, double-blind, placebo-controlled, single-ascending dose study.[15]
-
Participants: Healthy male and/or female volunteers.
-
Drug Administration: Participants receive a single oral dose of the GSI or a placebo. The dose is escalated in subsequent cohorts of participants.
-
Sample Collection:
-
Blood Sampling: Serial blood samples are collected before and at multiple time points after dosing (e.g., up to 144 hours post-dose).[15]
-
Urine and Feces Collection: All urine and feces are collected for a specified period to determine the routes and extent of excretion.
-
-
Sample Analysis: Plasma and urine concentrations of the GSI and its metabolites are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: PK parameters are calculated using non-compartmental and/or compartmental modeling.
Visualizing Key Pathways and Processes
To better understand the context of GSI pharmacokinetics and their mechanism of action, the following diagrams illustrate the relevant biological pathways and a typical experimental workflow.
Caption: Gamma-Secretase Inhibitor (GSI) signaling pathways.
Caption: General experimental workflow for pharmacokinetic studies of GSIs.
References
- 1. researchgate.net [researchgate.net]
- 2. Peripheral and central effects of γ-secretase inhibition by semagacestat in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. springworkstx.com [springworkstx.com]
- 5. Disposition and metabolism of semagacestat, a {gamma}-secretase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A contrast in safety, pharmacokinetics and pharmacodynamics across age groups after a single 50 mg oral dose of the γ-secretase inhibitor avagacestat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A contrast in safety, pharmacokinetics and pharmacodynamics across age groups after a single 50 mg oral dose of the γ-secretase inhibitor avagacestat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of Nirogacestat-Mediated Increases in B-cell Maturation Antigen on Plasma Cells Inform Therapeutic Combinations in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of Nirogacestat-Mediated Increases in B-cell Maturation Antigen on Plasma Cells Inform Therapeutic Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ACS Chemical Neuroscience Molecule Spotlight on Begacestat (GSI-953) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor MK-0752 in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multicenter, randomized, double-blind, placebo-controlled, single-ascending dose study of the oral γ-secretase inhibitor BMS-708163 (Avagacestat): tolerability profile, pharmacokinetic parameters, and pharmacodynamic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. unmc.edu [unmc.edu]
- 19. A simple and rapid method to collect the cerebrospinal fluid of rats and its application for the assessment of drug penetration into the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Physiologically Based Pharmacokinetic Modeling to Investigate Regional Brain Distribution Kinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Determination of the gamma-secretase inhibitor MK-0752 in human plasma by online extraction and electrospray tandem mass spectrometry (HTLC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Determination of the γ-secretase inhibitor MK-0752 in human plasma by online extraction and electrospray tandem mass spectrometry (HTLC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. agilent.com [agilent.com]
- 26. rsc.org [rsc.org]
- 27. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Navigating the Proper Disposal of Research-Grade Compounds: A Guide for GSI-1T
Initial research indicates that "GSI-18" is a designation for a portable audiometer. It is likely that "this compound" in the context of chemical research refers to a specific, potentially internal, designation for a Gamma-Secretase Inhibitor (GSI). As no public Safety Data Sheet (SDS) or specific disposal instructions for a compound explicitly named "this compound" are available, this guide provides essential procedures for the safe disposal of potent, research-grade chemical compounds, such as gamma-secretase inhibitors.
The following procedures are based on established laboratory safety protocols for handling and disposing of hazardous chemical waste. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.
Step-by-Step Disposal Protocol for Research-Grade Inhibitors
The proper disposal of any research chemical is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. The following steps provide a general framework for the disposal of a potent chemical inhibitor.
1. Waste Identification and Characterization:
-
Consult the Safety Data Sheet (SDS): The SDS is the most critical document for determining the physical, chemical, and toxicological properties of a substance. Section 13 of the SDS provides specific disposal considerations. In the absence of an SDS for "this compound," the compound should be treated as a hazardous waste.
-
Waste Classification: All materials that have come into contact with the inhibitor must be considered contaminated and disposed of as hazardous waste. This includes:
-
The pure or neat compound.
-
Solutions containing the inhibitor.
-
Contaminated labware (e.g., pipette tips, vials, gloves, bench paper).
-
2. Waste Segregation and Collection:
-
Use Appropriate Waste Containers: Collect all waste in a designated, chemically compatible, and leak-proof container with a secure screw-top lid. For liquid waste, the original container can often be reused if it is in good condition. Solid waste should be collected in a clearly labeled, puncture-resistant container.[1]
-
Segregate Incompatible Wastes: Never mix different types of chemical waste. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Keep the inhibitor waste separate from other chemical waste streams such as acids, bases, and oxidizers.[2][3][4]
-
Aqueous vs. Solvent-Based Waste: Collect aqueous solutions containing the inhibitor separately from organic solvent solutions.[4]
3. Labeling of Waste Containers:
-
Clear and Complete Labeling: All hazardous waste containers must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[1][5] The label should include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name(s) of all components in the container.
-
The approximate concentration of each component.
-
The date of generation (the date the container was first used for waste accumulation).
-
The name and contact information of the Principal Investigator (PI).
-
The laboratory building and room number.
-
4. Storage of Chemical Waste:
-
Satellite Accumulation Areas (SAAs): Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7] The SAA must be at or near the point of waste generation and under the control of the lab personnel.
-
Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[4][6]
5. Disposal of Empty Containers:
-
Triple Rinsing: The original container of a potent or acutely hazardous chemical must be triple-rinsed with a suitable solvent before it can be disposed of as non-hazardous waste.[4][8]
-
Collect Rinsate: The first rinse of the container must be collected and disposed of as hazardous waste. For highly toxic compounds, it is recommended to collect all three rinses as hazardous waste.[1]
-
Deface Label: After rinsing, the original label on the container should be defaced or removed before disposal.[8]
6. Arranging for Waste Pickup:
-
Contact EHS: Once a waste container is full, or before it has been in storage for the maximum allowable time (typically six months), contact your institution's EHS department to schedule a waste pickup.[1][5][7]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste. Trained EHS staff will collect the waste from your laboratory.[8]
Prohibited Disposal Methods:
-
Sink Disposal: Never dispose of hazardous chemicals down the sink.[8][9]
-
Trash Disposal: Do not dispose of chemical waste in the regular trash.[1]
-
Evaporation: Allowing hazardous chemical waste to evaporate in a fume hood is not an acceptable disposal method.[8][9]
Data Presentation: Chemical Waste Disposal Guidelines
The following table summarizes key considerations for the disposal of research-grade chemical waste.
| Waste Category | Container Type | Segregation Requirements | Disposal Method |
| Potent Chemical Inhibitor (Solid) | Puncture-resistant, labeled container | Segregate from all other waste types | EHS Pickup for Incineration |
| Potent Chemical Inhibitor (Liquid in Organic Solvent) | Chemically resistant, screw-top container | Segregate from aqueous and incompatible wastes | EHS Pickup for Incineration or Fuel Blending |
| Potent Chemical Inhibitor (Liquid in Aqueous Solution) | Chemically resistant, screw-top container | Segregate from solvent-based and incompatible wastes | EHS Pickup for Chemical Treatment/Incineration |
| Contaminated Labware (Gloves, Tips, etc.) | Labeled, puncture-resistant container or bag | Store with solid chemical waste | EHS Pickup for Incineration |
| Empty "Acutely Hazardous" Chemical Containers | Original Container | N/A | Triple-rinse (collect rinsate as hazardous), deface label, then dispose as regular trash[4][8] |
Mandatory Visualization: Chemical Waste Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of a research-grade chemical from the point of generation to final pickup.
Caption: Workflow for the safe disposal of a laboratory chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Navigating the Unknown: A Safety Protocol for Handling Novel Compounds Like GSI-18
Immediate Safety and Logistical Guidance for Researchers, Scientists, and Drug Development Professionals
The identity of "GSI-18" does not correspond to a widely recognized chemical agent in publicly available safety databases. This guide therefore provides a robust framework for handling any new, uncharacterized, or proprietary substance where a formal Safety Data Sheet (SDS) is not available. Adherence to these protocols is essential for ensuring personnel safety and maintaining a secure laboratory environment.
The cornerstone of safe laboratory practice when dealing with unknown substances is a thorough risk assessment. This process informs the selection of appropriate controls, including Personal Protective Equipment (PPE).
The Risk Assessment Protocol for Unknown Compounds
Before any handling of a novel compound, a comprehensive risk assessment must be conducted and documented. This involves a systematic process to identify hazards and determine the necessary control measures.[1][2][3][4][5]
Experimental Protocol: Chemical Risk Assessment
-
Information Gathering: Assume the substance is hazardous.[6] Review all available information, including synthetic route, precursor materials, and any predicted properties based on its chemical structure. Note the planned experimental conditions, such as scale, temperature, and pressure.[4]
-
Hazard Identification: Consider all potential hazards. These include:
-
Health Hazards: Acute and chronic toxicity, carcinogenicity, mutagenicity, reproductive toxicity, sensitization, and corrosive or irritant properties.[2]
-
Physical Hazards: Flammability, reactivity (e.g., with air or water), and explosivity.[3]
-
Route of Exposure: Evaluate the potential for inhalation, ingestion, skin absorption, or injection.[1]
-
-
Exposure Assessment: Determine who might be exposed, the potential duration and frequency of exposure, and the quantities of the substance being handled.
-
Control Selection: Based on the identified hazards, select appropriate control measures using the Hierarchy of Controls.[7][8][9][10][11]
-
Documentation and Review: Document the risk assessment and have it reviewed by the principal investigator and the institutional Environmental Health and Safety (EHS) office.[4]
The Hierarchy of Controls: A Systematic Approach to Safety
The Hierarchy of Controls prioritizes safety interventions from most to least effective. This framework should guide the selection of safety measures for handling this compound.[7][8][9][10][11]
-
Elimination/Substitution: The most effective control is to remove the hazard. In a research context, this could mean considering if a less hazardous chemical could be used to achieve the same research goal.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For an unknown compound, these are critical. Examples include:
-
Chemical Fume Hoods: All manipulations of this compound that could generate dust, aerosols, or vapors must be conducted in a certified chemical fume hood.[9]
-
Glove Boxes: For highly potent or air-sensitive compounds, a glove box provides a higher level of containment.
-
Ventilation: Ensure adequate general laboratory ventilation.[9]
-
-
Administrative Controls: These are work practices and procedures that reduce exposure.
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all tasks involving this compound.
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures for the compound.[11]
-
Restricted Access: Limit access to areas where the compound is stored and handled.
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.[11][12]
Caption: Workflow for risk assessment and control selection for a novel compound.
Personal Protective Equipment (PPE) for this compound
The specific PPE required will be determined by the risk assessment. However, for a novel compound with unknown toxicity, the following minimum PPE is recommended.[13]
| PPE Category | Minimum Requirement | Recommended for this compound (Unknown Hazard) |
| Eye and Face Protection | Safety glasses with side shields | Chemical splash goggles. A face shield should be worn over goggles when there is a significant splash risk.[13][14] |
| Hand Protection | Appropriate chemical-resistant gloves | Nitrile gloves are a common starting point, but glove selection should be based on the chemical class of the compound, if known. Consider double-gloving for added protection.[12][14] |
| Body Protection | Laboratory coat | A flame-resistant lab coat should be worn if flammability is a potential hazard. A chemically resistant apron may be needed for handling larger quantities.[14] |
| Respiratory Protection | Not typically required if work is done in a fume hood | A respirator (e.g., N95 for particulates or a cartridge respirator for vapors) may be required based on the risk assessment, especially if engineering controls are insufficient.[12] |
| Foot Protection | Closed-toe shoes | Chemically resistant shoe covers may be necessary if there is a risk of large spills. |
Operational and Disposal Plans
Handling and Storage:
-
Labeling: All containers of this compound must be clearly labeled with the compound name, date of synthesis, responsible researcher, and "Unknown Hazard."[15][16][17]
-
Storage: Store in a designated, well-ventilated area, away from incompatible materials. Use secondary containment to prevent spills.
-
Transport: When moving the compound within the laboratory, use a sealed, shatter-resistant secondary container.
Waste Disposal:
All waste containing this compound must be treated as hazardous waste.
Experimental Protocol: Waste Management
-
Segregation: Do not mix this compound waste with other waste streams.[18][19] Collect all solid waste (gloves, wipes) and liquid waste in separate, designated hazardous waste containers.[20]
-
Containerization: Use appropriate, sealed, and leak-proof containers for waste. Do not fill containers beyond 90% capacity.
-
Labeling: All waste containers must be labeled as "Hazardous Waste" and include the name "this compound," the date, and the major constituents of any solutions.[19]
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup. Do not dispose of any this compound waste down the drain or in the regular trash.[19][21][22]
By implementing this comprehensive safety framework, researchers can confidently and safely handle novel compounds like this compound, ensuring a secure environment for groundbreaking scientific discovery.
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 3. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. skillmaker.education [skillmaker.education]
- 8. Hierarchy of Controls | Research Safety [researchsafety.uky.edu]
- 9. Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions | Lab Manager [labmanager.com]
- 10. blog.creliohealth.com [blog.creliohealth.com]
- 11. safetypartnersinc.com [safetypartnersinc.com]
- 12. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 13. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 14. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 15. research.columbia.edu [research.columbia.edu]
- 16. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 17. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 18. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 19. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 20. documents.uow.edu.au [documents.uow.edu.au]
- 21. danielshealth.com [danielshealth.com]
- 22. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
